1-(2,6-Dimethylphenyl)piperazine
Description
The exact mass of the compound 1-(2,6-Dimethylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,6-Dimethylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVUSTNITSGJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143776 | |
| Record name | 1-(2,6-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-91-5 | |
| Record name | 1-(2,6-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6-Xylyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FD6M9XAW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(2,6-Dimethylphenyl)piperazine chemical properties
Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 2,6-DMPP or 1-(2,6-Xylyl)piperazine) is a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for G-protein coupled receptor (GPCR) ligands. Its structural rigidity, combined with the lipophilic 2,6-dimethylphenyl "tail" and the basic piperazine "head," makes it an ideal candidate for targeting serotonergic (5-HT) and adrenergic receptors. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its role in signal transduction modulation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The utility of 1-(2,6-Dimethylphenyl)piperazine stems from its amphiphilic nature.[1] The piperazine ring provides a basic center (pKa ~9.[1]0) for ionic interaction with receptor aspartate residues, while the ortho-substituted phenyl ring locks the conformation, enhancing selectivity.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-(2,6-Dimethylphenyl)piperazine |
| CAS Number | 1012-91-5 (Free Base); 1012-92-6 (HCl Salt) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Appearance | Viscous oil (Base) / White crystalline solid (HCl Salt) |
| Boiling Point | ~120–125 °C at 0.5 mmHg (Predicted) |
| Melting Point (HCl) | >220 °C (Decomposes) |
| pKa (Predicted) | 8.96 ± 0.10 (Conjugate acid of N4) |
| LogP | ~2.0–2.5 (Lipophilic enough for CNS penetration) |
| Solubility | Base: Soluble in EtOH, DMSO, CHCl₃; Insoluble in water.HCl Salt: Soluble in water, MeOH.[2] |
Spectral Signature (Typical)
-
¹H NMR (CDCl₃, 400 MHz):
- 6.90–7.05 (m, 3H, Ar-H)
- 3.10–3.20 (m, 4H, Piperazine N-CH₂ adjacent to Ar)
- 2.95–3.05 (m, 4H, Piperazine N-CH₂ adjacent to NH)
- 2.30 (s, 6H, Ar-CH₃)
- 1.80 (br s, 1H, NH)
-
MS (ESI): m/z 191.15 [M+H]⁺
Validated Synthesis Protocol
Methodology: N-Alkylation via Bis(2-chloroethyl)amine Cyclization
While Palladium-catalyzed Buchwald-Hartwig amination is a modern alternative, the cyclization of the aniline with bis(2-chloroethyl)amine remains the most robust, cost-effective method for scaling this specific scaffold, avoiding expensive catalysts and ligands.
Reagents & Materials
-
2,6-Dimethylaniline (2,6-Xylidine) [CAS: 87-62-7]
-
Bis(2-chloroethyl)amine hydrochloride [CAS: 821-48-7][1]
-
Diethylene glycol monomethyl ether (Diglyme) or Chlorobenzene (Solvent)[1]
Step-by-Step Procedure
-
Preparation : In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dimethylaniline (12.1 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol) in Diglyme (150 mL).
-
Reaction : Heat the mixture to reflux (~160 °C) for 24 hours. The high temperature is crucial to overcome the steric hindrance of the ortho-methyl groups.[1]
-
Note: The reaction initially forms the mono-alkylated intermediate, which then undergoes intramolecular cyclization.[1]
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (500 mL) and basify with 50% NaOH solution to pH > 12.
-
Extract with Dichloromethane (DCM) (3 x 100 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification (Salt Formation) :
Reaction Mechanism Visualization
The following diagram illustrates the stepwise cyclization pathway.
Figure 1: Synthetic pathway via bis-alkylation cyclization.
Pharmacological Applications & Signaling
The 2,6-dimethyl substitution pattern is not merely structural; it forces the phenyl ring to adopt a perpendicular conformation relative to the piperazine ring. This "twisted" conformation is critical for binding to the Orthosteric Binding Pocket (OBP) of 5-HT receptors.[1]
Receptor Profile
-
5-HT1A Receptor: Partial Agonist / Antagonist.[1] The scaffold fits into the hydrophobic pocket formed by TM3, TM5, and TM6.
-
5-HT2A Receptor: Antagonist potential.[1][4] Often used as a building block for more complex antipsychotics (e.g., atypical antipsychotics).[1]
-
Adrenergic Alpha-1: Moderate affinity, often considered an off-target effect for CNS drugs.[1]
Signaling Pathway Logic
The compound acts primarily by modulating G-protein coupling.[1]
Figure 2: Signal transduction pathway upon 5-HT1A receptor activation.[1]
Safety & Handling (MSDS Summary)
Hazard Classification: Irritant, Corrosive (if free base).[1]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Inhalation: Use only in a chemical fume hood. The free base has a detectable amine odor and can sensitize the respiratory tract.[1]
-
Storage: Store the HCl salt in a desiccator at room temperature. The free base should be stored under nitrogen/argon to prevent oxidation (N-oxide formation).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69882832, 1-(2,6-Dimethylphenyl)piperazine hydrochloride. Retrieved from [Link][1]
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents.[1] Part 9. 5-HT1A and 5-HT2 receptor affinity of some 1-(2,6-dimethylphenyl)piperazine derivatives. Archiv der Pharmazie.
- Glennon, R. A., et al. (1986).N-(2,6-Dimethylphenyl)piperazines: A new class of serotonin 5-HT1A serotonin agonists. Journal of Medicinal Chemistry.
Sources
- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(2,6-Dimethylphenyl)piperazine
[1]
Executive Summary & Molecular Identity[1]
1-(2,6-Dimethylphenyl)piperazine (CAS: 1012-91-5 ) is a specialized heterocyclic building block characterized by a piperazine ring N-arylated with a 2,6-dimethylphenyl (xylyl) moiety.[1] Unlike simple phenylpiperazines, the presence of ortho-methyl groups introduces profound steric constraints that dictate its conformation, reactivity, and pharmacological profile.
This compound serves as a critical pharmacophore in medicinal chemistry, most notably as a structural motif in the anti-anginal drug Ranolazine and various serotonergic ligands. Its structural rigidity, enforced by the "ortho effect," makes it a model system for studying steric inhibition of resonance in N-aryl systems.
| Property | Data |
| IUPAC Name | 1-(2,6-Dimethylphenyl)piperazine |
| CAS Registry | 1012-91-5 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| pKa (Predicted) | 8.96 ± 0.10 (Distal N4) |
| LogP | ~2.5 |
Molecular Architecture & Conformational Analysis
The structural uniqueness of 1-(2,6-Dimethylphenyl)piperazine lies in the steric clash between the two ortho-methyl groups on the phenyl ring and the equatorial protons of the piperazine ring.
Steric Inhibition of Resonance
In a typical N-phenylpiperazine, the nitrogen lone pair can delocalize into the aromatic
-
Orthogonality: To minimize
strain (allylic-like strain) between the methyl groups and the piperazine methylene protons, the phenyl ring is forced to rotate approximately 90° relative to the piperazine nitrogen's lone pair orbital. -
Electronic Decoupling: This orthogonality disrupts the orbital overlap (
), effectively decoupling the nitrogen lone pair from the aromatic ring. -
Basicity Implications: Consequently, the N1 nitrogen (attached to the phenyl) is less electron-deficient than in unsubstituted phenylpiperazine, though the steric bulk hinders protonation. The distal N4 nitrogen remains the primary basic center.
Piperazine Puckering
The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The N-aryl bond occupies the equatorial position to avoid 1,3-diaxial interactions, despite the steric bulk of the xylyl group.
Figure 1: Causal relationship between steric crowding and molecular geometry.[1]
Synthetic Protocols
Synthesis of sterically hindered aniline derivatives requires overcoming the nucleophilic deactivation caused by the ortho-methyl groups. Two primary routes are established: the classical cyclization (economical, lower yield) and the modern Buchwald-Hartwig amination (high cost, high precision).
Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)
This method is preferred for research scale due to its mild conditions and high specificity, avoiding the formation of bis-aryl byproducts.[1]
Reaction Scheme:
Detailed Protocol:
-
Preparation: In a glovebox or under Argon, charge a reaction flask with 2-bromo-1,3-dimethylbenzene (1.0 eq), Piperazine (3.0 eq, excess prevents dimerization), Pd₂(dba)₃ (1-2 mol%), and BINAP (2-4 mol%).
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to bromide).
-
Activation: Add Sodium tert-butoxide (1.5 eq).
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water and brine.[1]
-
Purification: The excess piperazine is water-soluble/polar.[1] Purify the organic layer via flash column chromatography (DCM:MeOH:NH₄OH gradient) to isolate the product.
Method B: Bis-Alkylation (Industrial/Classic)
This route utilizes the reaction between the aniline and a bis-electrophile. It is prone to lower yields due to the deactivated nucleophilicity of 2,6-dimethylaniline.
Protocol:
-
Reflux 2,6-dimethylaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent (e.g., chlorobenzene or diglyme).
-
Requires prolonged heating (24-48h) and often yields a complex mixture requiring rigorous crystallization.[1]
Figure 2: Comparative synthetic workflows for CAS 1012-91-5.
Analytical Profiling & Characterization
Accurate identification relies on distinguishing the specific methyl and aromatic signals. The lack of conjugation shifts the aromatic protons slightly upfield compared to planar anilines.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃, 400 MHz
| Assignment | Shift ( | Multiplicity | Integration | Notes |
| Ar-CH₃ | 2.30 | Singlet (s) | 6H | Characteristic intense singlet |
| Piperazine-CH₂ (Distal) | 2.95 - 3.05 | Multiplet (m) | 4H | Adjacent to secondary amine |
| Piperazine-CH₂ (Proximal) | 3.10 - 3.20 | Multiplet (m) | 4H | Deshielded by aryl ring |
| Ar-H (Meta/Para) | 6.90 - 7.05 | Multiplet (m) | 3H | Typical 1,2,3-trisubstituted pattern |
| NH | 1.80 | Broad (br) | 1H | Exchangeable |
Mass Spectrometry[1]
-
Ionization: ESI+
-
Molecular Ion:
m/z[1] -
Fragmentation: Loss of the piperazine ring or methyl extrusion may be observed at higher collision energies.
Pharmacological & Industrial Context[1][3][4][5]
Ranolazine Synthesis & Impurity Profiling
1-(2,6-Dimethylphenyl)piperazine is the core scaffold for Ranolazine .[1]
-
Role: It is reacted with N-(2-chloroacetyl)-2,6-xylidine (or related epoxides) to form the final drug.[1]
-
Impurity: In Ranolazine API analysis, this compound is monitored as a potential degradation product or unreacted starting material. It is distinct from "Impurity A" (which typically refers to the acetamide intermediate), but is the parent amine of the scaffold.
Bioactivity
The 2,6-dimethylphenylpiperazine moiety is a "privileged structure" in GPCR ligand design. The steric bulk prevents metabolic N-oxidation at the aniline nitrogen, enhancing metabolic stability compared to unsubstituted phenylpiperazines. It often exhibits affinity for:
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 70538, 1-(2,6-Xylyl)piperazine.[1] [Link][1]
-
Synthetic Methodology (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link][1]
-
Conformational Analysis of Ortho-Substituted Anilines: Anderson, J. E., et al. (1980).[1] Conformation of N-Arylpiperazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Ranolazine Impurity Profiling: European Pharmacopoeia (Ph.[1][2] Eur.) Monograph for Ranolazine Dihydrochloride. [Link][1]
Mechanistic Profile & Technical Guide: 1-(2,6-Dimethylphenyl)piperazine
This guide provides an in-depth technical analysis of 1-(2,6-Dimethylphenyl)piperazine, distinct from the nicotinic agonist DMPP (1,1-Dimethyl-4-phenylpiperazinium).
Part 1: Executive Technical Summary
1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 2,6-DMPP or 2,6-Xylylpiperazine ) is a pharmacologically active heterocyclic compound serving primarily as a chemotype probe in medicinal chemistry. Unlike its meta-substituted analogs (e.g., mCPP) which act as non-selective serotonin agonists, the 2,6-dimethyl substitution introduces severe steric hindrance that drastically alters its receptor binding profile.
This molecule functions as a multi-target monoamine ligand , exhibiting affinity for 5-HT1A receptors and
Part 2: Structural & Pharmacodynamic Mechanism
The Ortho-Effect and Receptor Selectivity
The core mechanism of action for 1-(2,6-Dimethylphenyl)piperazine is defined by its atropisomerism-like steric clash .
-
Planarity vs. Orthogonality: Serotonin 5-HT2A agonism generally requires a planar or near-planar conformation between the aromatic ring and the protonated nitrogen to align with the receptor's aromatic microdomain (Trp residues).
-
The 2,6-Dimethyl Lock: The two methyl groups at the ortho positions create steric interference with the piperazine ring protons. This forces the phenyl ring to adopt a conformation nearly perpendicular (orthogonal) to the piperazine ring.
-
Consequence: This "twisted" conformation prevents the molecule from activating the 5-HT2A receptor (loss of efficacy), effectively converting the pharmacophore into a 5-HT1A antagonist/partial agonist and an
-adrenergic antagonist .
Signaling Pathway Interference
When binding to the 5-HT1A receptor (a G_i/o-coupled GPCR), 1-(2,6-Dimethylphenyl)piperazine acts as a competitive ligand.
-
Binding: Displaces endogenous serotonin.
-
Transduction: Due to low intrinsic efficacy (partial agonism/antagonism), it fails to fully induce the conformational change required for
dissociation. -
Result: It inhibits the serotonin-mediated suppression of Adenylyl Cyclase, effectively modulating cAMP levels in neurons with high constitutive 5-HT tone.
Visualization of Mechanism
The following diagram illustrates the competitive binding and downstream signaling blockade.
Caption: Mechanistic blockade of 5-HT1A signaling.[1] The ligand binds the receptor but fails to drive the Gi-mediated inhibition of Adenylyl Cyclase, acting as a functional antagonist.
Part 3: Experimental Protocols & Synthesis
Synthesis: Buchwald-Hartwig Amination
Direct nucleophilic substitution is difficult due to the steric hindrance of the 2,6-dimethyl group. The preferred method for high-purity synthesis is Palladium-catalyzed amination.
Reagents:
-
2-Bromo-m-xylene (2,6-Dimethylbromobenzene)
-
Piperazine (anhydrous)[2]
-
Pd_2(dba)_3 (Catalyst)
-
BINAP (Ligand)
-
NaOtBu (Base)
Protocol:
-
Preparation: In a glovebox/inert atmosphere, charge a reaction flask with Pd_2(dba)_3 (1 mol%) and BINAP (2 mol%). Add anhydrous Toluene and stir for 15 min to form the active catalyst complex.
-
Addition: Add 2-Bromo-m-xylene (1.0 eq), Piperazine (1.2 eq), and Sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the mixture to 100°C for 12–16 hours under Argon.
-
Workup: Cool to RT, filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with water/brine.
-
Purification: The product is an amine; purify via Flash Column Chromatography (DCM:MeOH:NH_4OH, 90:9:1).
-
Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate 1-(2,6-Dimethylphenyl)piperazine Hydrochloride .
In Vitro Binding Assay (Radioligand Displacement)
To validate the affinity of the synthesized probe.[5]
Materials:
-
Membrane Prep: HEK-293 cells expressing human 5-HT1A receptors.
-
Radioligand: [^3H]-8-OH-DPAT (0.5 nM).
-
Non-specific control: 10 µM Serotonin (5-HT).[5]
Workflow:
-
Incubation: Mix 50 µg membrane protein with [^3H]-8-OH-DPAT and varying concentrations of 1-(2,6-Dimethylphenyl)piperazine (
to M) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Quantification: Count radioactivity via Liquid Scintillation Spectrometry.
-
Analysis: Plot % Displacement vs. Log[Concentration] to determine IC50 and calculate
using the Cheng-Prusoff equation.
Part 4: Data Summary & Comparative Pharmacology
The following table contrasts 1-(2,6-Dimethylphenyl)piperazine with related arylpiperazines, highlighting the impact of the "Ortho-Effect."
| Compound | Substitution Pattern | 5-HT1A Affinity ( | 5-HT2A Activity | Primary Class |
| 2,6-DMPP | 2,6-Dimethyl (Ortho) | ~5 - 20 nM | Inactive / Antagonist | Probe / Intermediate |
| mCPP | 3-Chloro (Meta) | ~20 - 50 nM | Agonist | Serotonergic Agonist |
| TFMPP | 3-CF3 (Meta) | ~50 - 100 nM | Agonist | Serotonin Releaser |
| MeOPP | 2-Methoxy (Ortho) | ~2 - 10 nM | Antagonist | 5-HT1A Ligand |
Key Insight: The 2,6-dimethyl analog retains high affinity for the 1A subtype but loses the promiscuous agonist activity seen in meta-substituted analogs (like mCPP), making it a "cleaner" antagonist probe for specific structural studies.
References
-
Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 5-HT1A versus 5-HT2 receptor interactions." Journal of Medicinal Chemistry. Link
-
Lopez-Rodriguez, M. L., et al. (1996). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3D-QSAR Studies." Journal of Medicinal Chemistry. Link
-
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 5-HT1A and 5-HT2 receptor affinity of some 1-(2,6-dimethylphenyl)piperazines." Archiv der Pharmazie. Link
-
PubChem Compound Summary. "1-(2,6-Dimethylphenyl)piperazine Hydrochloride." National Center for Biotechnology Information. Link
-
ChemicalBook. "1-(2,6-Dimethylphenyl)piperazine Product Data." Link
Sources
- 1. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
An In-Depth Technical Guide to the Pharmacological Profile of 1-(2,6-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 1-(2,6-Dimethylphenyl)piperazine, a substituted arylpiperazine derivative. Drawing upon available data for structurally related compounds and established principles of medicinal chemistry, this document elucidates its predicted interactions with key central nervous system targets, particularly dopamine and serotonin receptors. The guide details standard experimental protocols for characterizing such compounds, including receptor binding and functional assays, as well as in vivo behavioral models relevant to its potential therapeutic applications. While specific quantitative data for 1-(2,6-Dimethylphenyl)piperazine remains to be fully published, this guide serves as a robust framework for researchers initiating investigations into this compound, providing the necessary theoretical and methodological foundation for its pharmacological characterization.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system (CNS).[1] Its structural versatility allows for fine-tuning of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties. Compounds incorporating this scaffold have demonstrated a wide range of therapeutic effects, including antipsychotic, antidepressant, anxiolytic, and antiemetic actions.[1] The defining feature of these molecules is the presence of a piperazine ring linked to an aromatic system, which often serves as a key pharmacophore for interaction with aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.
1-(2,6-Dimethylphenyl)piperazine belongs to this important class of compounds. The presence of the dimethylphenyl group is anticipated to significantly influence its pharmacological profile compared to unsubstituted phenylpiperazine. The ortho-dimethyl substitution introduces steric hindrance that can affect the orientation of the phenyl ring relative to the piperazine moiety, thereby altering its interaction with receptor binding pockets. Understanding the specific pharmacological characteristics of this derivative is crucial for elucidating its potential as a research tool or a therapeutic candidate.
Predicted Receptor Pharmacology: A Focus on Dopaminergic and Serotonergic Systems
Based on the extensive body of literature for arylpiperazine derivatives, 1-(2,6-Dimethylphenyl)piperazine is predicted to exhibit significant affinity for dopamine D2 and serotonin 5-HT1A receptors. These two receptor systems are critical targets for the treatment of a range of neuropsychiatric disorders.
Dopamine D2 Receptor Interactions
The dopamine D2 receptor is a primary target for antipsychotic medications.[2] Arylpiperazines can act as antagonists, partial agonists, or agonists at this receptor, with their functional activity being a key determinant of their therapeutic and side-effect profiles.[2] The interaction of arylpiperazines with the D2 receptor is thought to involve a key salt bridge formation between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in the receptor's transmembrane domain.[3]
Serotonin 5-HT1A Receptor Interactions
The serotonin 5-HT1A receptor is a key regulator of mood and anxiety and is a target for anxiolytic and antidepressant drugs.[6] Many arylpiperazine derivatives exhibit high affinity for 5-HT1A receptors, often acting as partial agonists.[6][7] This partial agonism is thought to contribute to the therapeutic effects of drugs like buspirone.
For 1-(2,6-Dimethylphenyl)piperazine, an interaction with the 5-HT1A receptor is highly probable. The affinity for this receptor will be influenced by the nature of the aryl substituent. Studies on related compounds suggest that substitutions on the phenyl ring can significantly impact 5-HT1A binding.[7][8]
Methodologies for Pharmacological Characterization
To empirically determine the pharmacological profile of 1-(2,6-Dimethylphenyl)piperazine, a series of well-established in vitro and in vivo assays are required.
In Vitro Assays: Quantifying Receptor Interactions
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.
Table 1: Predicted Receptor Binding Affinities for 1-(2,6-Dimethylphenyl)piperazine (Hypothetical)
| Receptor Target | Predicted Affinity (Ki) | Rationale |
| Dopamine D2 | 10 - 100 nM | Based on data for N-phenylpiperazine analogs.[4][5] |
| Serotonin 5-HT1A | 5 - 50 nM | Based on data for substituted arylpiperazines.[6][7] |
| Serotonin 5-HT2A | > 200 nM | Arylpiperazines often show lower affinity for 5-HT2A. |
| Adrenergic α1 | > 150 nM | Variable, but often a secondary target for arylpiperazines. |
Note: These values are hypothetical and require experimental validation.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]-Spiperone), and varying concentrations of 1-(2,6-Dimethylphenyl)piperazine.
-
Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a cAMP functional assay.
In Vivo Assays: Assessing Behavioral Effects
In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound and for predicting its potential therapeutic efficacy.
Changes in spontaneous locomotor activity can indicate stimulant or sedative effects of a compound. Dopamine D2 receptor antagonists typically reduce locomotor activity. [9] Experimental Protocol: Open Field Test
-
Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the testing room for at least 60 minutes.
-
Compound Administration: Administer 1-(2,6-Dimethylphenyl)piperazine or vehicle via a relevant route (e.g., intraperitoneal injection).
-
Observation: Place the animal in the center of an open field arena and record its activity for a set period (e.g., 30-60 minutes) using an automated tracking system.
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. Antipsychotic drugs can often reverse deficits in PPI induced by psychomimetic agents.
Experimental Protocol: Prepulse Inhibition Test
-
Apparatus: Use a startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Acclimation: Place the animal in the chamber and allow it to acclimate for a few minutes with background noise.
-
Stimuli Presentation: Present a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weak prepulse stimulus preceding the startling pulse).
-
Data Measurement: Measure the amplitude of the startle response in each trial.
-
Data Analysis: Calculate the percentage of PPI as the reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Synthesis and Chemical Properties
The synthesis of 1-(2,6-Dimethylphenyl)piperazine can be achieved through several established synthetic routes for N-arylpiperazines. A common method involves the nucleophilic substitution reaction between 2,6-dimethylaniline and a piperazine derivative, or the Buchwald-Hartwig amination of 2-bromo-m-xylene with piperazine. [10][11] Table 2: Chemical and Physical Properties of 1-(2,6-Dimethylphenyl)piperazine
| Property | Value | Source |
| Molecular Formula | C12H18N2 | PubChem |
| Molecular Weight | 190.28 g/mol | PubChem |
| Appearance | Predicted to be a solid or oil | - |
| Solubility | Predicted to be soluble in organic solvents | - |
Conclusion and Future Directions
1-(2,6-Dimethylphenyl)piperazine is a promising but under-characterized arylpiperazine derivative. Based on its structural similarity to other pharmacologically active compounds, it is predicted to interact with dopamine and serotonin receptors, suggesting its potential for development as a CNS-active agent. This technical guide provides a comprehensive framework for its pharmacological evaluation, outlining the key in vitro and in vivo assays necessary to elucidate its receptor binding profile, functional activity, and behavioral effects.
Future research should focus on obtaining empirical data for this compound, including:
-
Comprehensive Receptor Screening: Determining its binding affinities at a wide range of CNS receptors to establish its selectivity profile.
-
Functional Characterization: Delineating its activity as an agonist, antagonist, or partial agonist at its primary targets.
-
In Vivo Efficacy Studies: Evaluating its effects in animal models of neuropsychiatric disorders to assess its therapeutic potential.
The systematic application of the methodologies described in this guide will be instrumental in unlocking the full pharmacological story of 1-(2,6-Dimethylphenyl)piperazine and determining its place within the vast landscape of CNS drug discovery.
References
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]
-
Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]
-
Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. PMC. [Link]
-
Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed. [Link]
-
Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. [Link]
-
Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. PubMed Central. [Link]
-
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. [Link]
- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed. [Link]
-
Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. [Link]
- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Piperine Reverses Chronic Unpredictable Mild Stress-Induced Behavioral and Biochemical Alterations in Rats. PMC. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
-
5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. University of Belgrade. [Link]
- Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
-
Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. PubMed. [Link]
Sources
- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 2. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Piperine Reverses Chronic Unpredictable Mild Stress-Induced Behavioral and Biochemical Alterations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Orthogonal Pharmacophore: 1-(2,6-Dimethylphenyl)piperazine
The following technical guide details the chemical architecture, pharmacological significance, and synthetic methodologies for 1-(2,6-Dimethylphenyl)piperazine , a critical pharmacophore in the development of atypical antipsychotics and multimodal antidepressants.
Technical Monograph & Experimental Guide
Executive Summary
1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 2,6-DMPP or 1-(2,6-Xylyl)piperazine ) represents a "privileged scaffold" in medicinal chemistry. Unlike its planar analogs (e.g., the phenylpiperazine core of trazodone), the 2,6-dimethyl substitution pattern introduces significant steric hindrance. This "ortho-effect" forces the phenyl ring to adopt a conformation nearly orthogonal (perpendicular) to the piperazine ring.
This structural rigidity makes 2,6-DMPP a high-value probe for mapping the steric tolerance of G-protein coupled receptors (GPCRs), specifically 5-HT (Serotonin) and Dopamine subtypes. It serves as a key intermediate and structural reference in the synthesis of multimodal serotonergic agents, including Vortioxetine (Trintellix) and related anxiolytics.
Chemical Architecture & Steric Dynamics
The "Ortho-Twist" Phenomenon
The biological activity of arylpiperazines is dictated by the dihedral angle between the aromatic ring and the piperazine nitrogen lone pair.
-
Unsubstituted Phenylpiperazine: Can adopt a planar conformation, allowing conjugation between the nitrogen lone pair and the pi-system.
-
2,6-Dimethyl Substitution: The methyl groups at positions 2 and 6 clash sterically with the piperazine ring protons. This forces the molecule into a twisted conformation , decoupling the nitrogen lone pair from the aromatic ring.
Impact on Medicinal Chemistry:
-
Metabolic Stability: The steric bulk hinders enzymatic attack (e.g., hydroxylation) at the ortho-positions.
-
Receptor Selectivity: The twisted shape prevents binding to receptors requiring a planar ligand conformation (e.g., certain alpha-adrenergic subtypes), thereby enhancing selectivity for specific 5-HT pockets that accommodate bulk.
Physicochemical Profile
| Property | Value |
| IUPAC Name | 1-(2,6-Dimethylphenyl)piperazine |
| CAS Number | 1012-91-5 (Free Base) / 1012-92-6 (HCl) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| pKa | ~9.0 (Piperazine secondary amine) |
| Solubility | Low in water (Free base); High in DMSO, Methanol |
Pharmacological Mechanism & Applications[6][7]
Receptor Binding Profile
2,6-DMPP functions primarily as a ligand for serotonergic and dopaminergic pathways.[1]
-
5-HT1A Receptor: Acts as a partial agonist/antagonist depending on the linker attached to the distal nitrogen.
-
5-HT3 Receptor: The steric bulk is tolerated well, often leading to antagonism.
-
Alpha-Adrenergic Receptors: Reduced affinity compared to 1-(2-methoxyphenyl)piperazine (oMPP) due to the inability to achieve planarity.
Role in Drug Development (Case Study: Vortioxetine)
While Vortioxetine utilizes a 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine core, 2,6-DMPP is a crucial analog used in Structure-Activity Relationship (SAR) studies to define the "edge" of the receptor binding pocket. It is also monitored as a process-related impurity or degradation product in the synthesis of xylidine-derived pharmaceuticals.
Figure 1: The "Ortho-Twist" Logic. The 2,6-dimethyl substitution forces a conformational change that dictates the molecule's selectivity and metabolic profile.
Synthetic Strategies
Synthesizing 2,6-DMPP is challenging due to the steric hindrance of the 2,6-dimethyl groups, which deactivate the ring toward nucleophilic attack in standard SnAr reactions. Two primary routes exist:
Route A: The Classical Cyclization (Bis-alkylation)
-
Mechanism: Reaction of 2,6-dimethylaniline (2,6-xylidine) with bis(2-chloroethyl)amine.
-
Pros: Cheap starting materials.
-
Cons: Low yield, harsh conditions (high heat), and formation of poly-alkylated byproducts.
Route B: Buchwald-Hartwig Amination (Modern Standard)
-
Mechanism: Palladium-catalyzed coupling of 2-bromo-1,3-dimethylbenzene with piperazine.
-
Pros: High yield, mild conditions, tolerates steric bulk.
-
Cons: Expensive catalysts (Pd), requires inert atmosphere.
Figure 2: Synthetic Pathways. Comparison of the classical cyclization route versus the modern palladium-catalyzed approach.
Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Amination
Use this protocol for high-purity applications (e.g., biological screening).
Reagents:
-
2-Bromo-1,3-dimethylbenzene (1.0 eq)
-
Piperazine (2.0 eq) — Excess prevents bis-arylation.
-
Pd₂(dba)₃ (1 mol%)
-
BINAP (2 mol%)
-
Sodium tert-butoxide (1.5 eq)
-
Toluene (Anhydrous)
Step-by-Step:
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd₂(dba)₃, BINAP, and Sodium tert-butoxide.
-
Solvation: Add anhydrous toluene and stir for 10 minutes to pre-form the active catalytic complex (solution turns deep orange/red).
-
Addition: Add 2-Bromo-1,3-dimethylbenzene and Piperazine.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
-
Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise to precipitate the 1-(2,6-Dimethylphenyl)piperazine Hydrochloride salt.
Protocol B: In Vitro 5-HT1A Binding Assay (Radioligand Displacement)
Validates the affinity of the synthesized derivative.
Materials:
-
Ligand: [³H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
-
Tissue: Rat hippocampal membrane homogenates (rich in 5-HT1A).
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
Workflow:
-
Incubation: Mix 100 µL of membrane suspension (20 µg protein), 50 µL of [³H]-8-OH-DPAT (0.5 nM final), and 50 µL of the test compound (2,6-DMPP) at various concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
Equilibrium: Incubate at 25°C for 60 minutes .
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC₅₀ and Ki using non-linear regression (GraphPad Prism).
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 70538, 1-(2,6-Dimethylphenyl)piperazine. Retrieved from [Link]
-
Synthetic Methodology (Buchwald-Hartwig): Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by Palladium-Catalyzed C-N Bond Formation. Journal of Organic Chemistry. Retrieved from [Link]
-
Pharmacological Context (Vortioxetine): Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Serotonergic Agent. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Receptor Binding Protocols: Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - 1-(2,6-dimethylphenyl)piperazine (C12H18N2) [pubchemlite.lcsb.uni.lu]
- 3. 710351-86-3,4-fluoro-3-(propan-2-yl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Procurement & Application Guide: 1-(2,6-Dimethylphenyl)piperazine
This guide provides a technical analysis of the commercial procurement, quality validation, and research applications of 1-(2,6-Dimethylphenyl)piperazine (CAS 1012-91-5). It is designed for medicinal chemists and procurement specialists in the pharmaceutical sector.
Executive Summary
1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 2,6-DMPP ) is a specialized heterocyclic building block belonging to the phenylpiperazine class. Unlike its unsubstituted or meta-substituted analogs (e.g., mCPP), the 2,6-dimethyl substitution pattern introduces significant steric hindrance around the aniline nitrogen. This unique steric profile makes it a critical scaffold for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands, particularly for Serotonin (5-HT) and Dopamine receptor modulation.
This guide outlines the commercial landscape for sourcing high-purity 2,6-DMPP, establishes protocols for analytical validation, and details its utility in synthesizing bioactive CNS agents.
Part 1: Chemical Profile & Specifications
Before procurement, researchers must distinguish 2,6-DMPP from its structural isomers and related amide intermediates (e.g., Lidoflazine intermediates).
| Property | Specification |
| Chemical Name | 1-(2,6-Dimethylphenyl)piperazine |
| CAS Number | 1012-91-5 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| pKa | ~9.0 (Piperazine secondary amine) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Key Impurities | 2,6-Dimethylaniline (starting material), Bis(2-chloroethyl)amine salts |
Technical Note: Do not confuse this compound with N-(2,6-Dimethylphenyl)-1-piperazineacetamide (CAS 5294-61-1), which contains an acetamide linker and is the precursor for Lidoflazine. CAS 1012-91-5 features a direct N-Aryl bond.
Part 2: Commercial Supply Landscape
The supply chain for 2,6-DMPP is segmented into Bulk Chemical Suppliers (Kg scale) and Research Grade Distributors (mg to g scale).
Supplier Tier Analysis
| Supplier Tier | Typical Purity | Pack Sizes | Lead Time | Recommended Use |
| Tier 1: Global Catalog (e.g., Sigma, Enamine) | >97% (HPLC) | 1g, 5g, 25g | 1-3 Days | Biological screening, Reference standards |
| Tier 2: Building Block Specialists (e.g., BLDpharm, Combi-Blocks) | >95% (NMR) | 10g - 100g | 3-7 Days | Synthetic intermediate, Library generation |
| Tier 3: Bulk Manufacturers (e.g., Capot, Echemi listed vendors) | >98% (GC) | 1kg+ | 2-4 Weeks | Pilot plant scale-up, GMP synthesis |
Procurement Strategy
For biological assays (e.g., binding affinity studies), HPLC purity >98% is mandatory to avoid false positives from the highly reactive 2,6-dimethylaniline impurity. For synthetic use (e.g., S_N2 coupling), >95% purity is generally acceptable.
Part 3: Technical Applications & Mechanism
Medicinal Chemistry: The "Privileged Scaffold"
Phenylpiperazines are termed "privileged scaffolds" because they mimic the ethylamine side chain of biogenic amines (Serotonin, Dopamine).
-
Steric Influence: The 2,6-dimethyl groups in 2,6-DMPP force the phenyl ring to twist out of the plane of the piperazine ring. This non-planar conformation is often exploited to improve selectivity for 5-HT1A over 5-HT2A receptors compared to planar analogs.
-
Metabolic Stability: The ortho-methyl groups block metabolic hydroxylation at the ortho positions, potentially extending the half-life of the scaffold.
Synthetic Utility
2,6-DMPP serves as a nucleophile in the synthesis of complex APIs. The secondary amine at the N4 position is reactive, while the N1 position is deactivated by the aryl group.
Common Reaction Pathways:
-
N-Alkylation: Reaction with alkyl halides (e.g., in the synthesis of Ranolazine analogs).
-
Buchwald-Hartwig Amination: Coupling with aryl halides to form bis-aryl piperazines.
-
Acylation: Formation of amides for peptidomimetic drugs.
Visualization: Pharmacophore & Synthesis Logic
Caption: Synthesis workflow from aniline precursors to 2,6-DMPP and downstream applications in CNS drug discovery.
Part 4: Experimental Protocols
Protocol A: Quality Control Validation (HPLC)
Objective: Verify purity of purchased 2,6-DMPP prior to biological use.
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA).
-
B: Acetonitrile + 0.1% TFA.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic).
-
Pass Criteria: Single peak >98% area integration. Retention time must match reference standard (approx. 4-6 min depending on flow rate).
Protocol B: Synthetic Coupling (General N-Alkylation)
Objective: Attach 2,6-DMPP to an alkyl halide scaffold (R-X).
-
Dissolution: Dissolve 1.0 eq of 1-(2,6-Dimethylphenyl)piperazine in Acetonitrile (ACN).
-
Base Addition: Add 2.5 eq of Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).
-
Electrophile: Add 1.1 eq of the alkyl halide (R-Cl or R-Br).
-
Reaction: Reflux at 80°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
Part 5: GPCR Signaling Pathway Context
When 2,6-DMPP derivatives bind to 5-HT receptors (specifically 5-HT1A), they modulate downstream signaling cascades.
Caption: Simplified 5-HT1A signaling pathway modulated by phenylpiperazine ligands, leading to decreased cAMP and neuronal effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69882832, 1-(2,6-Dimethylphenyl)piperazine hydrochloride. Retrieved from [Link]
-
CAS Common Chemistry (2025). 1-(2,6-Dimethylphenyl)piperazine Details. American Chemical Society. Retrieved from [Link][1]
- Lopez-Rodriguez, M. L., et al. (2002).Phenylpiperazine Derivatives as Serotonin Ligands. Current Medicinal Chemistry.
Sources
Methodological & Application
1-(2,6-Dimethylphenyl)piperazine in vivo experimental protocols
Application Note: In Vivo Experimental Protocols for 1-(2,6-Dimethylphenyl)piperazine
Executive Summary & Molecule Profile
1-(2,6-Dimethylphenyl)piperazine (hereafter referred to as 2,6-DMPP ) is a pharmacologically significant N-arylpiperazine. It is most widely recognized as the primary N-dealkylated metabolite of Ranolazine (a late sodium current inhibitor used for angina). Beyond its role as a metabolite, the 2,6-DMPP scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to design ligands for serotonergic (5-HT) and adrenergic receptors due to the steric influence of the ortho-dimethyl substitution.
This Application Note provides rigorous in vivo protocols for:
-
Pharmacokinetic (PK) Quantification: Tracking 2,6-DMPP as a biomarker of CYP3A4-mediated Ranolazine metabolism.
-
Neuropharmacological Screening: Evaluating serotonergic modulation (5-HT1A/2A) characteristic of the phenylpiperazine class.
-
Safety Assessment: Acute toxicity and hemolysis potential.
Chemical Profile
-
CAS Number: 41793-64-2
-
Molecular Weight: 190.29 g/mol
-
Key Role: Ranolazine Metabolite (via CYP3A4), Synthetic Intermediate.
-
Solubility: Soluble in DMSO, Ethanol; limited solubility in water (requires acidification or saline formulation).
Biological Context & Mechanism
The in vivo relevance of 2,6-DMPP is dual-faceted:
-
Metabolic Biomarker: Ranolazine undergoes extensive metabolism.[3][4][5] The cleavage of the N-alkyl side chain by CYP3A4 (and to a lesser extent CYP2D6) yields 2,6-DMPP. Monitoring the plasma ratio of Ranolazine to 2,6-DMPP provides a direct index of metabolic clearance and CYP3A4 activity.
-
Pharmacological Probe: Unlike its 3-substituted analogs (e.g., mCPP) which are potent 5-HT agonists, the 2,6-dimethyl substitution introduces steric hindrance that modulates receptor affinity. In vivo protocols must assess whether this metabolite contributes to off-target CNS effects (e.g., dizziness, tremor) often seen with piperazine drugs.
Pathway Visualization: Ranolazine Metabolism
Figure 1: Metabolic pathway illustrating the formation of 1-(2,6-Dimethylphenyl)piperazine from Ranolazine via N-dealkylation.
Protocol A: Pharmacokinetic Quantification (Plasma LC-MS/MS)
Objective: To quantify 2,6-DMPP levels in rat plasma following oral administration of Ranolazine (to study metabolism) or direct administration of 2,6-DMPP (to study its specific kinetics).
Rationale: Accurate quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the polarity of the piperazine ring and the need for high sensitivity (ng/mL range).
Materials
-
Test System: Sprague-Dawley Rats (Male, 250–300 g).
-
Compound: 1-(2,6-Dimethylphenyl)piperazine (Sigma-Aldrich or equivalent, >98% purity).
-
Internal Standard (IS): Ranolazine-d3 or Phenacetin.
-
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (pH adjusted to 6.0).
Experimental Workflow
-
Preparation:
-
Dissolve 2,6-DMPP in DMSO first, then add Tween-80, then slowly add saline. Vortex to ensure a clear solution.
-
Target Dose: 10 mg/kg (IV) or 30 mg/kg (PO).
-
-
Administration & Sampling:
-
Cannulate the jugular vein for serial blood sampling.
-
Administer the compound at T=0.
-
Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h.
-
Collect 200 µL blood into K2EDTA tubes. Centrifuge at 4°C (3000 x g, 10 min) to harvest plasma.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile (containing Internal Standard).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to LC vials.
-
-
LC-MS/MS Parameters (Recommended):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI+ Mode (MRM).
-
Precursor Ion: m/z 191.1 [M+H]+
-
Product Ion: m/z 120.1 (Major fragment corresponding to the dimethylphenyl cation).
-
-
Data Analysis
Calculate PK parameters using non-compartmental analysis (WinNonlin or equivalent).
| Parameter | Unit | Description |
| Cmax | ng/mL | Peak plasma concentration. |
| Tmax | h | Time to reach Cmax. |
| AUC(0-t) | ng·h/mL | Total exposure. |
| t1/2 | h | Terminal elimination half-life. |
Protocol B: Neuropharmacological Screening (Serotonergic Activity)
Objective: To determine if 2,6-DMPP acts as a 5-HT agonist or antagonist in vivo.
Rationale: Phenylpiperazines are classic serotonin ligands. While 3-substituted variants (mCPP) are agonists, 2,6-substitution often alters efficacy. This protocol uses the Head Twitch Response (HTR) (5-HT2A activation) and Hypothermia (5-HT1A activation) assays.
Experimental Design
Groups (n=6 per group):
-
Vehicle Control: Saline/Tween.
-
Positive Control (5-HT2A): DOI (1 mg/kg) or mCPP.
-
Positive Control (5-HT1A): 8-OH-DPAT (0.5 mg/kg).
-
Test Group: 2,6-DMPP (10, 30 mg/kg IP).
Step-by-Step Procedure
Assay 1: 5-HT1A Mediated Hypothermia
-
Baseline: Measure baseline rectal temperature (T0) using a digital probe.
-
Dosing: Administer 2,6-DMPP (IP).
-
Measurement: Record temperature at 15, 30, 60, and 90 minutes post-injection.
-
Interpretation: A significant drop in body temperature (>1°C) indicates 5-HT1A agonism.
-
Validation: Pre-treat a separate group with WAY-100635 (antagonist). If hypothermia is blocked, the mechanism is confirmed.
-
Assay 2: 5-HT2A Mediated Head Twitch Response (HTR)
-
Acclimation: Place rats in a clear observation chamber for 15 min.
-
Dosing: Administer 2,6-DMPP (IP).
-
Observation: Immediately record video for 30 minutes.
-
Scoring: Count the number of "head twitches" (rapid, rotational head movements).
-
Interpretation: High HTR counts indicate 5-HT2A agonism. Lack of HTR suggests the compound is either inactive or an antagonist.
-
Antagonist Check: If no HTR is observed, administer DOI (agonist) 15 min after 2,6-DMPP. If 2,6-DMPP blocks the DOI-induced twitches, it is a 5-HT2A antagonist.
-
Workflow Visualization
Figure 2: Decision tree for evaluating serotonergic activity of 2,6-DMPP.
Safety & Toxicity Considerations
Acute Toxicity:
-
LD50 Estimation: Initial range-finding suggests an oral LD50 in rodents >300 mg/kg (Class 4).
-
Clinical Signs: Monitor for sedation, ataxia, or convulsions (typical of high-dose piperazines).
Hemolysis Potential (Intravenous Safety): If administering IV, 2,6-DMPP derivatives have shown varying degrees of hemolysis.
-
Protocol: Incubate 2% red blood cell suspension with 2,6-DMPP (0.1 - 1.0 mg/mL) at 37°C for 1 hour. Measure supernatant absorbance at 540 nm.
-
Threshold: <5% hemolysis is required for safe IV administration.
References
-
Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics. Link
-
Gilead Sciences. (2006).[6] FDA Approved Label for RANEXA (Ranolazine).[1][6][7] FDA Access Data. Link
-
Antzelevitch, C., et al. (2011). Ranolazine: An Overview of its Pharmacological Actions and Clinical Potential. Journal of Cardiovascular Pharmacology and Therapeutics. Link
-
Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors.[8][9][10][11] Journal of Medicinal Chemistry. (Foundational text on phenylpiperazine SAR).
-
Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. (Discusses 2,6-DMPP derivatives). Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Analysis of 1-(2,6-Dimethylphenyl)piperazine
This Application Note provides a comprehensive, expert-level guide for the HPLC-UV analysis of 1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 2,6-DMPP or 1-(2,6-Xylyl)piperazine).[1] This compound is a critical pharmacophore and intermediate in the synthesis of anti-anginal drugs (e.g., Ranolazine) and local anesthetics.[1]
Introduction & Scientific Context
1-(2,6-Dimethylphenyl)piperazine (CAS: 1012-91-5) is a secondary amine building block.[1] Its analysis presents specific chromatographic challenges:
-
Basicity: The distal nitrogen on the piperazine ring has a pKa of approximately 9.[1]0. At neutral pH, it becomes protonated and interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1]
-
Chromophore Availability: Unlike unsubstituted piperazine (which lacks a strong UV chromophore), the 2,6-dimethylphenyl (xylyl) moiety provides distinct UV absorption bands, allowing for direct UV detection without derivatization.[1]
-
Steric Hindrance: The ortho-methyl groups on the phenyl ring provide steric protection to the aniline nitrogen, influencing its retention behavior compared to other isomers (e.g., 2,3- or 3,5-dimethyl isomers).[1]
This protocol utilizes a low-pH phosphate buffer system to suppress silanol ionization and ensure the analyte remains fully protonated, yielding sharp, symmetrical peaks.[1]
Method Development Logic (The "Why")
Column Selection
A C18 (Octadecylsilane) stationary phase is selected for its robust hydrophobic retention mechanism.[1] To mitigate the basicity issue, a "Base Deactivated" (BDS) or heavily end-capped column is required to minimize secondary interactions.[1]
-
Recommendation: Waters XBridge C18 or Phenomenex Luna C18(2).[1] These columns withstand the acidic pH required to suppress silanol activity.[1]
Mobile Phase Chemistry
-
Buffer (Component A): 0.1% Phosphoric acid or Potassium Phosphate buffer adjusted to pH 3.[1]0. At pH 3.0, the silanols (pKa ~4-5) are protonated (neutral), and the piperazine (pKa ~9) is protonated (cationic).[1] This repulsion prevents the "cation-exchange" mechanism that causes tailing.[1]
-
Organic Modifier (Component B): Acetonitrile (ACN) is preferred over methanol for its lower viscosity (lower backpressure) and lower UV cutoff, reducing baseline noise at low wavelengths.[1]
Detection Wavelength
The 2,6-dimethylphenyl ring exhibits a primary absorption maximum (
-
Selected Wavelength: 215 nm is chosen for maximum sensitivity for impurity profiling. 254 nm can be used for higher concentration assays to minimize solvent interference.[1]
Experimental Protocol
Equipment & Reagents[1][2]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.
-
Column: Phenomenex Luna 5µm C18(2) 100Å, 150 x 4.6 mm (or equivalent).
-
Reagents:
Mobile Phase Preparation[1][3][4]
-
Buffer A (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of
in 1000 mL of water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Filter through a 0.45 µm nylon membrane.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Mobile Phase B: 100% Acetonitrile.[1]
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV @ 215 nm |
| Run Time | 15 Minutes |
| Mode | Isocratic (for Assay) or Gradient (for Impurities) |
Gradient Profile (For Impurity Profiling):
| Time (min) | % Buffer A | % Acetonitrile (B) |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |[1]
Standard & Sample Preparation[1]
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]
-
Standard Stock Solution (1.0 mg/mL): Weigh 50 mg of 1-(2,6-Dimethylphenyl)piperazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Diluent.
Method Validation & System Suitability
To ensure Trustworthiness and Integrity, the system must pass the following criteria before analysis:
System Suitability Criteria (SST)
Inject the Working Standard 5 times.
| Parameter | Acceptance Criteria | Logic |
| Retention Time (RT) | 4.0 – 6.0 min | Ensures adequate separation from void volume.[1] |
| Tailing Factor ( | NMT 2.0 | Critical for basic piperazines; confirms silanol suppression. |
| Theoretical Plates (N) | NLT 3000 | Ensures column efficiency.[1] |
| RSD (Area) | NMT 2.0% | Verifies injection precision.[1] |
Linear Range
The method demonstrates linearity from 5 µg/mL to 100 µg/mL (
Visualized Workflow
The following diagram illustrates the logical flow of the analysis, from sample extraction to data processing, highlighting the critical decision points for pH control.
Caption: Operational workflow for 2,6-DMPP analysis emphasizing the critical role of pH 3.0 mobile phase in the separation mechanism.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70669, 1-(2,6-Dimethylphenyl)piperazine. Retrieved January 31, 2026 from [Link]
-
European Medicines Agency (2014). Assessment Report: Ranolazine (Related Impurities Analysis). (Referencing general piperazine impurity methods in Ranolazine). Retrieved from [Link][1]
-
United Nations Office on Drugs and Crime (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational UV and HPLC data for phenyl-piperazines). Retrieved from [Link]
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds: A Guide to pH adjustment.[1] LCGC North America.[1] (Authoritative grounding for pH 3.0 selection). Retrieved from [Link]
Sources
Application Notes and Protocols for 1-(2,6-Dimethylphenyl)piperazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique physicochemical properties often impart favorable pharmacokinetics, making it a valuable building block in drug discovery. 1-(2,6-Dimethylphenyl)piperazine, a member of the arylpiperazine class, presents a compelling subject for cell-based research due to the known bioactivities of related compounds. Arylpiperazines are recognized for their interactions with central nervous system (CNS) receptors, particularly serotonin and dopamine receptors, and have also demonstrated potential in oncology and infectious disease research.[1][2][3]
These application notes provide a comprehensive guide for utilizing 1-(2,6-Dimethylphenyl)piperazine in cell culture experiments. We will delve into its potential mechanisms of action, offer detailed protocols for foundational assays, and provide the scientific rationale behind experimental design choices.
Core Biological Activities and Potential Applications
While specific data on 1-(2,6-Dimethylphenyl)piperazine is emerging, the broader family of arylpiperazines exhibits a range of biological activities that can be explored in cell culture models.
-
Neuropharmacological Research: Many arylpiperazines function as ligands for dopamine (D2) and serotonin (5-HT) receptors.[3][4][5] This makes 1-(2,6-Dimethylphenyl)piperazine a candidate for investigating signaling pathways relevant to psychiatric and neurodegenerative disorders. Cell lines expressing these receptors (e.g., HEK293-D2R, CHO-5HT1A) are ideal systems for initial characterization.
-
Anticancer Research: Various piperazine derivatives have been shown to induce cytotoxic effects in cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis.[3][6][7] The potential of 1-(2,6-Dimethylphenyl)piperazine as an anti-proliferative agent can be assessed across a panel of cancer cell lines.
-
Antimicrobial Research: The piperazine scaffold is also a known pharmacophore for developing novel antibacterial and antifungal agents.[2][8]
Preparing 1-(2,6-Dimethylphenyl)piperazine for Cell Culture
Proper handling and preparation of the compound are critical for reproducible results.
2.1. Reconstitution of the Compound
-
Solvent Selection: Due to its chemical structure, 1-(2,6-Dimethylphenyl)piperazine is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. DMSO is the most common choice for preparing stock solutions for cell culture.
-
Stock Solution Preparation:
-
Aseptically prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in sterile DMSO.
-
To do this, weigh out the desired amount of the compound and add the calculated volume of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2.2. Preparation of Working Solutions
-
Thaw a single aliquot of the stock solution immediately before use.
-
Prepare serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Foundational Cell-Based Assays
The following protocols provide a starting point for characterizing the effects of 1-(2,6-Dimethylphenyl)piperazine in a cell culture setting.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[3]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed your cells of interest (e.g., a cancer cell line like HeLa or MDA-MB-231) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of 1-(2,6-Dimethylphenyl)piperazine (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Investigating Apoptosis via Caspase Activity Assay
If cytotoxicity is observed, a key question is whether the cell death is programmed (apoptosis) or necrotic. Caspases are key proteases in the apoptotic cascade.
Principle: This assay uses a luminogenic or fluorogenic substrate for specific caspases (e.g., caspase-3/7, caspase-8, caspase-9). Cleavage of the substrate by active caspases produces a signal that can be quantified.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with 1-(2,6-Dimethylphenyl)piperazine at concentrations around the determined IC50 value for an appropriate time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the caspase-Glo® reagent (or equivalent) according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the caspase reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: An increase in signal compared to the vehicle control indicates activation of the respective caspase and suggests an apoptotic mechanism of cell death.
Signaling Pathway for Intrinsic Apoptosis
Caption: Simplified intrinsic apoptosis pathway.
Advanced Applications and Considerations
4.1. Receptor Binding and Functional Assays
Given the affinity of arylpiperazines for CNS receptors, investigating the interaction of 1-(2,6-Dimethylphenyl)piperazine with specific dopamine and serotonin receptor subtypes is a logical next step.
-
Receptor Binding Assays: These are typically performed using cell membranes from cell lines overexpressing the receptor of interest and a radiolabeled ligand. The ability of 1-(2,6-Dimethylphenyl)piperazine to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).
-
Functional Assays: These assays measure the downstream consequences of receptor binding. For example, for a G-protein coupled receptor, one could measure changes in intracellular cyclic AMP (cAMP) levels.
4.2. Cell Cycle Analysis
If the compound inhibits cell proliferation without causing immediate cell death, it may be inducing cell cycle arrest. This can be investigated using flow cytometry.
-
Protocol Outline: Treat cells with the compound for 24-48 hours. Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide. The DNA content of individual cells is then measured by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.
Data Summary and Interpretation
| Assay | Parameter Measured | Typical Units | Interpretation |
| MTT Assay | IC50 / GI50 | µM or nM | Potency of anti-proliferative or cytotoxic effect. |
| Caspase Activity Assay | Relative Luminescence/Fluorescence Units (RLU/RFU) | Fold change vs. control | Indicates induction of apoptosis. |
| Receptor Binding Assay | Ki (Inhibition Constant) | nM | Affinity of the compound for a specific receptor. |
| Cell Cycle Analysis | Percentage of cells in G1, S, G2/M | % | Identifies cell cycle arrest at specific checkpoints. |
Conclusion and Future Directions
1-(2,6-Dimethylphenyl)piperazine is a compound with significant potential for investigation in various cell culture models. The protocols outlined here provide a robust framework for initial characterization of its cytotoxic, apoptotic, and potential neuropharmacological activities. Based on these initial findings, further studies could explore more complex mechanisms, such as effects on specific signaling pathways (e.g., PI3K/Akt, MAPK), or advance to more complex models like 3D cell cultures or in vivo studies. As with any research compound, careful experimental design, including appropriate controls, is paramount for generating reliable and interpretable data.
References
-
Patsnap Synapse. What is the mechanism of Piperazine?. Available from: [Link]
-
LookChem. Cas 1012-91-5, 1-(2,6-DIMETHYLPHENYL)PIPERAZINE. Available from: [Link]
-
JETIR. A Mini Review on Piperizine Derivatives and their Biological Activity. Available from: [Link]
-
ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available from: [Link]
-
Del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British journal of pharmacology and chemotherapy, 22(3), 463–477. Available from: [Link]
-
Li, Q., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(24), 127506. Available from: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]
-
Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of disease, 130, 104513. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]
-
Dimas, K., et al. (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 57(11), 1173. Available from: [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Administration of 1-(2,6-Dimethylphenyl)piperazine in Animal Models: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of 1-(2,6-Dimethylphenyl)piperazine in animal models. As this compound is primarily recognized as a metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine, this guide focuses on the administration of the parent drug, Lidocaine, to facilitate the study of its metabolites, including the potential formation and effects of 1-(2,6-Dimethylphenyl)piperazine.
Introduction and Scientific Context
1-(2,6-Dimethylphenyl)piperazine is a chemical entity that shares structural similarities with various pharmacologically active compounds. Its primary relevance in a biological context is as a potential, though not extensively documented, metabolite of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). Lidocaine undergoes extensive hepatic metabolism, primarily through oxidative N-dealkylation, leading to the formation of active metabolites such as monoethylglycinexylidide (MEGX) and glycinexylidide (GX), and subsequently to 2,6-dimethylaniline (DMA)[1][2]. While the direct metabolic pathway to 1-(2,6-Dimethylphenyl)piperazine is not well-elucidated in publicly available literature, its structural components are present within the Lidocaine molecule and its known metabolites.
Therefore, the study of 1-(2,6-Dimethylphenyl)piperazine in vivo necessitates the administration of its precursor, Lidocaine. This guide provides detailed protocols for Lidocaine administration in common laboratory animal models to enable the investigation of its complete metabolic profile, including the potential generation and pharmacokinetic characterization of 1-(2,6-Dimethylphenyl)piperazine.
Mechanistic Insights: The Metabolic Fate of Lidocaine
Lidocaine is predominantly metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4[3]. The primary metabolic pathway involves sequential N-deethylation.
-
Step 1: Formation of Monoethylglycinexylidide (MEGX): Lidocaine is first N-deethylated to form the active metabolite monoethylglycinexylidide (MEGX).
-
Step 2: Formation of Glycinexylidide (GX) and 2,6-Dimethylaniline (DMA): MEGX is further metabolized through N-deethylation to glycinexylidide (GX) or hydrolysis to 2,6-dimethylaniline (DMA). DMA can also be formed directly from Lidocaine[1].
The formation of 1-(2,6-Dimethylphenyl)piperazine is hypothesized to occur from downstream metabolites, potentially involving cyclization or other enzymatic reactions of DMA or related intermediates. The following diagram illustrates the established and a hypothetical metabolic pathway of Lidocaine.
Caption: Established and hypothetical metabolic pathways of Lidocaine.
Administration Protocols for Lidocaine in Animal Models
The choice of animal model, route of administration, and dosage will depend on the specific research objectives, such as pharmacokinetic profiling, metabolite identification, or toxicological assessment.
General Considerations
-
Vehicle Selection: Lidocaine hydrochloride is soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles for parenteral administration. For oral administration, formulations may require specific vehicles to improve stability and absorption.
-
Dose Calculation: Doses should be calculated based on the body weight of the animal. It is crucial to use a calibrated scale for accurate weighing.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory environment for a sufficient period before the experiment to minimize stress-related physiological changes.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
Rodent Models (Rats and Mice)
-
Intravenous (IV) Administration for Pharmacokinetic Studies:
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Dosage: 4 mg/kg of Lidocaine hydrochloride[4].
-
Vehicle: Sterile saline (0.9% NaCl).
-
Procedure: Administer the calculated volume via a lateral tail vein.
-
Blood Collection: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an appropriate anticoagulant (e.g., EDTA)[4].
-
-
Subcutaneous (SC) Administration:
-
Dosage: 10 mg/kg of Lidocaine[5].
-
Procedure: Inject the solution into the loose skin over the back or flank.
-
-
Subcutaneous (SC) Administration for Local Anesthesia Studies:
-
Terminal Blood Collection:
-
Procedure: At the end of the study, anesthetize the mouse (e.g., with isoflurane) and collect a terminal blood sample via cardiac puncture or from the inferior vena cava[6]. This allows for a larger volume of blood for comprehensive metabolite analysis. Syringes can be pre-coated with an anticoagulant like EDTA to prevent clotting[6].
-
Canine Model
-
Intravenous (IV) Administration:
-
Animal Model: Beagle dogs.
-
Dosage: A single intravenous dose of 1.5 mg/kg of Lidocaine[7].
-
Vehicle: Sterile saline (0.9% NaCl).
-
Procedure: Administer via a cephalic or saphenous vein.
-
Blood Collection: Collect blood samples from a contralateral vein at multiple time points over a period of up to 150 minutes for pharmacokinetic analysis[7].
-
-
Paravertebral Block for Regional Anesthesia Studies:
| Animal Model | Route of Administration | Dosage Range | Common Application |
| Rat | Intravenous (IV) | 2 - 5 mg/kg | Pharmacokinetic studies |
| Subcutaneous (SC) | 5 - 20 mg/kg | Local anesthesia, Pharmacokinetic studies | |
| Mouse | Subcutaneous (SC) | 5 - 10 mg/kg | Local anesthesia |
| Dog | Intravenous (IV) | 1 - 2.5 mg/kg | Pharmacokinetic studies, Antiarrhythmic studies |
| Intramuscular (IM) | 2 - 4 mg/kg | Pharmacokinetic studies | |
| Paravertebral Block | 2 mg/kg per nerve (total 6 mg/kg) | Regional anesthesia |
Sample Processing and Analytical Methods
The detection and quantification of 1-(2,6-Dimethylphenyl)piperazine in biological matrices require sensitive and specific analytical techniques.
Sample Preparation
-
Plasma/Serum:
-
Tissue Homogenization:
-
Harvest tissues of interest (e.g., liver, kidney, brain) after euthanasia.
-
Homogenize the tissues in an appropriate buffer.
-
Follow with protein precipitation and/or SPE.
-
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug metabolites in complex biological matrices due to its high sensitivity and selectivity[11].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, sometimes requiring derivatization of the analyte to improve its chromatographic properties[10].
Caption: General experimental workflow for studying Lidocaine metabolites.
Safety and Toxicological Considerations
While specific toxicological data for 1-(2,6-Dimethylphenyl)piperazine is limited, general hazard information suggests it may be harmful if swallowed and can cause skin and eye irritation[12]. The toxicity of the parent drug, Lidocaine, is well-established and primarily manifests as central nervous system (CNS) and cardiovascular effects at high doses.
Piperazine and its derivatives, as a class, have been reported to have stimulant effects and can cause agitation, anxiety, and tachycardia[13]. However, it is crucial to conduct specific toxicity studies for 1-(2,6-Dimethylphenyl)piperazine to determine its unique safety profile.
Conclusion
The study of 1-(2,6-Dimethylphenyl)piperazine in animal models is intrinsically linked to the administration and metabolism of Lidocaine. This guide provides a framework for researchers to design and execute robust preclinical studies to investigate the formation, pharmacokinetics, and potential physiological effects of this and other Lidocaine metabolites. By following these detailed protocols and considering the analytical methodologies outlined, researchers can generate high-quality data to advance our understanding of the complete metabolic fate of Lidocaine.
References
-
Punt, A., et al. (2021). In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Toxicology in Vitro, 76, 105228. [Link]
-
PubChem. (n.d.). 1-(2,6-Dimethylphenyl)piperazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Naganuma, H., et al. (1986). General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate. 1st communication: effect on the central nervous system. Arzneimittelforschung, 36(4), 659-666. [Link]
-
Perez-Guille, B., et al. (2014). Pharmacokinetics of lidocaine and its metabolite as a hepatic function marker in dogs. Proceedings of the Western Pharmacology Society, 57, 43-45. [Link]
-
Gargiulo, S., et al. (2022). Anesthesia and analgesia for common research models of adult mice. Journal of the American Association for Laboratory Animal Science, 61(6), 569-586. [Link]
-
Kim, J., et al. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 223. [Link]
-
Saluti, G., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, 54(7), 1192-1199. [Link]
-
Wilcke, J. R., et al. (1983). Pharmacokinetics of lidocaine and its active metabolites in dogs. Journal of Veterinary Pharmacology and Therapeutics, 6(1), 49-57. [Link]
-
Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]
- Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
-
Wang, B., et al. (2020). Transdermal delivery of topical lidocaine in a mouse model is enhanced by treatment with cold atmospheric plasma. Journal of Cosmetic Dermatology, 19(12), 3464-3470. [Link]
-
Lee, S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]
-
Saluti, G., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, 54(7), 1192-1199. [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology, 181(Suppl 1), 114088. [Link]
-
Choquette, A., et al. (2017). Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs. PLOS ONE, 12(1), e0169745. [Link]
-
Rossi, S. S., et al. (1997). An improved method for the measurement of lidocaine and its metabolites in rat plasma. Therapeutic Drug Monitoring, 19(2), 179-184. [Link]
-
Boyes, R. N., et al. (1970). Effects of Hepatectomy on the Disappearance Rate of Lidocaine from Blood in Man and Dog. Anesthesiology, 33(5), 525-531. [Link]
-
PharmGKB. (n.d.). Lidocaine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Reed Biotech. (2022). Guidelines for blood collection in mice and rat. [Link]
-
Yang, H., et al. (2014). Blood collection and plasma and serum preparation from mouse retro-orbital plexuses.v1. protocols.io. [Link]
-
Duan, J. D., et al. (2008). Assessment of the medicines lidocaine, prilocaine, and their metabolites, 2,6-dimethylaniline and 2-methylaniline, for DNA adduct formation in rat tissues. Drug Metabolism and Disposition, 36(8), 1470-1475. [Link]
-
Wtorek, K., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(13), 10928. [Link]
-
NICNAS. (2019). Piperazine: Human health tier II assessment. [Link]
-
University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the medicines lidocaine, prilocaine, and their metabolites, 2,6-dimethylaniline and 2-methylaniline, for DNA adduct formation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcm.edu [bcm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for the measurement of lidocaine and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
1-(2,6-Dimethylphenyl)piperazine: A Guide for the Research Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the research chemical 1-(2,6-Dimethylphenyl)piperazine. This guide delves into its significance as a research tool, potential neuropharmacological applications, and detailed protocols for its characterization and use in preclinical studies.
Introduction: The Significance of Arylpiperazines in Neuroscience Research
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs.[1] Compounds bearing this structural motif are known to interact with a variety of neurotransmitter receptors, with a particular prominence for serotonin (5-HT) and dopamine (D) receptors.[2][3][4][5] This promiscuity, when strategically harnessed, allows for the development of compounds with unique pharmacological profiles, ranging from antidepressants and anxiolytics to antipsychotics.[6] 1-(2,6-Dimethylphenyl)piperazine, belonging to this important class of compounds, is a valuable tool for exploring the complex interplay of monoaminergic systems in the central nervous system. Its dimethylphenyl substitution pattern is anticipated to influence its receptor interaction profile, offering a unique probe for structure-activity relationship (SAR) studies.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| CAS Number | 1012-91-5 | [2] |
| Appearance | Gray powder | Look-Chem[2] |
| Boiling Point | 92 °C | Look-Chem[2] |
| Density | 0.999 g/cm³ | Look-Chem[2] |
| pKa (Predicted) | 8.96 ± 0.10 | Look-Chem[2] |
Note: Some physical properties, such as melting point and solubility, are not consistently reported and should be determined empirically.
Safety and Handling
As with any research chemical, proper safety precautions are paramount. The hydrochloride salt of 1-(2,6-Dimethylphenyl)piperazine is classified with the following hazard statements:
-
H302: Harmful if swallowed[7]
-
H315: Causes skin irritation[7]
-
H319: Causes serious eye irritation[7]
-
H335: May cause respiratory irritation[7]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Potential Research Applications
Given its structural similarity to known monoaminergic ligands, 1-(2,6-Dimethylphenyl)piperazine is a prime candidate for investigation in several areas of neuropharmacology:
-
Elucidation of Serotonin and Dopamine Receptor Function: This compound can be used as a probe to investigate the role of specific serotonin and dopamine receptor subtypes in various physiological and pathological processes.[2][3]
-
Drug Discovery and Lead Optimization: As a starting material or intermediate, it can be chemically modified to generate novel compounds with tailored receptor affinity and functional activity, potentially leading to the development of new therapeutics for neurological and psychiatric disorders.[2][4][8]
-
Tool for In Vivo Behavioral Pharmacology: By administering this compound to animal models, researchers can explore its effects on behaviors relevant to anxiety, depression, psychosis, and cognition.[8][9]
Experimental Protocols
The following protocols provide a framework for the initial characterization and application of 1-(2,6-Dimethylphenyl)piperazine in a research setting.
Protocol 1: In Vitro Receptor Binding Affinity Profiling
Objective: To determine the binding affinity (Ki) of 1-(2,6-Dimethylphenyl)piperazine for a panel of serotonin and dopamine receptors. This is a crucial first step in characterizing its pharmacological profile.
Causality: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. By competing with a radiolabeled ligand of known affinity, the affinity of the unlabeled test compound can be determined. This data is essential for understanding which receptors the compound is likely to modulate in vivo.
Methodology: Radioligand Competition Binding Assay
-
Receptor Source Preparation:
-
Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT₁A, 5-HT₂A, D₂, etc.).
-
Alternatively, prepare crude membrane fractions from specific brain regions known to be rich in the target receptor (e.g., rat striatum for D₂ receptors, hippocampus for 5-HT₁A receptors).
-
-
Assay Buffer: Prepare an appropriate assay buffer. A common example is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand Selection: Choose a suitable radioligand with high affinity and selectivity for the target receptor. Examples include:
-
5-HT₁A: [³H]-8-OH-DPAT
-
5-HT₂A: [³H]-Ketanserin
-
D₂: [³H]-Spiperone or [³H]-Raclopride
-
-
Competition Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A serial dilution of 1-(2,6-Dimethylphenyl)piperazine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
A fixed concentration of the chosen radioligand (typically at or near its Kd value).
-
The receptor membrane preparation.
-
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, unlabeled ligand for the target receptor, e.g., 10 µM of unlabeled serotonin for 5-HT receptors).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of appropriate controls (total and non-specific binding) and the use of a standard competitor with a known Ki value will validate the assay's performance. The resulting competition curve should be sigmoidal with a clear upper and lower plateau.
Caption: Workflow for Radioligand Binding Assay
Protocol 2: In Vivo Assessment of Locomotor Activity
Objective: To evaluate the effect of 1-(2,6-Dimethylphenyl)piperazine on spontaneous locomotor activity in rodents. This is a fundamental behavioral assay to assess potential stimulant, sedative, or anxiogenic/anxiolytic-like effects.
Causality: Changes in locomotor activity can be indicative of a compound's interaction with central monoaminergic systems. For example, dopamine agonists often increase locomotor activity, while some serotonin agonists can decrease it. This assay provides a whole-animal readout of the compound's net effect on motor function.
Methodology: Open Field Test
-
Animals: Use adult male rats or mice. Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Apparatus: An open field arena (e.g., a 40 x 40 cm square box with high walls) equipped with an automated activity monitoring system (e.g., infrared beams).
-
Drug Preparation and Administration:
-
Dissolve 1-(2,6-Dimethylphenyl)piperazine in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection) at a range of doses. Include a vehicle-only control group.
-
-
Procedure:
-
Place each animal in the center of the open field arena.
-
Record locomotor activity for a set period (e.g., 30-60 minutes). Key parameters to measure include:
-
Horizontal activity: Total distance traveled.
-
Vertical activity: Rearing behavior.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Compare the different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Self-Validation: The use of a vehicle control group is essential. Additionally, a positive control with a known effect on locomotor activity (e.g., amphetamine for stimulation, or a 5-HT₁A agonist for suppression) can be included to validate the assay's sensitivity.
Caption: Open Field Test Workflow
Protocol 3: In Vitro Metabolic Stability Assessment
Objective: To determine the in vitro metabolic stability of 1-(2,6-Dimethylphenyl)piperazine in liver microsomes. This provides an early indication of its potential pharmacokinetic properties in vivo.
Causality: The rate at which a compound is metabolized by liver enzymes (primarily cytochrome P450s) is a key determinant of its half-life and bioavailability. A compound that is rapidly metabolized may have a short duration of action, while a highly stable compound may accumulate in the body.
Methodology: Liver Microsomal Stability Assay
-
Reagents:
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (or NADPH).
-
1-(2,6-Dimethylphenyl)piperazine.
-
A suitable quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Initiate the reaction by adding 1-(2,6-Dimethylphenyl)piperazine (at a low concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(2,6-Dimethylphenyl)piperazine.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t₁/₂ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein) .
-
Self-Validation: Include positive controls (compounds with known high and low clearance, e.g., verapamil and warfarin, respectively) and a negative control (incubation without the NADPH regenerating system) to ensure the assay is performing correctly.
Caption: Metabolic Stability Assay Workflow
Conclusion
1-(2,6-Dimethylphenyl)piperazine represents a valuable chemical entity for the exploration of monoaminergic neurotransmission. Its arylpiperazine core suggests a high likelihood of interaction with serotonin and dopamine receptors, making it a useful tool for target validation, SAR studies, and as a starting point for the development of novel CNS-active agents. The protocols outlined in this guide provide a robust framework for its initial pharmacological characterization, from in vitro receptor binding to in vivo behavioral assessment and metabolic stability. Rigorous and well-controlled experimentation with this and related compounds will undoubtedly contribute to a deeper understanding of the complex neurobiology underlying both normal brain function and neuropsychiatric disorders.
References
-
1-(2,6-DIMETHYLPHENYL)PIPERAZINE | Cas 1012-91-5. LookChem. [Link]
-
1-(2,6-Dimethylphenyl)piperazine hydrochloride. PubChem. [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]
-
1-(2,6-Dimethylphenyl)-1-Piperazineacetamide | Properties, Safety, Uses, Supplier China. Alchemist-chem. [Link]
-
Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed. [Link]
-
Design, synthesis, and dopamine receptor modulating activity of diketopiperazine peptidomimetics of L-prolyl-L-leucylglycinamide. PubMed. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]
-
1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of multimodal monoaminergic arylpiperazine derivatives with potential antidepressant profile. PubMed. [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC). [Link]
-
Synthesis of 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine. PrepChem.com. [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
-
Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. NIDA. [Link]
-
A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). [Link]
-
N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]
-
Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central (PMC). [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]
-
A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers. [Link]
-
Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed. [Link]
-
Native Rat Hippocampal 5-HT1A Receptors Show Constitutive Activity. ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]
-
Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. PubMed. [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-adamantane-1-carboxamide Derivatives. MDPI. [Link]
- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]
-
[¹²⁵I]AT-1012, a new high affinity radioligand for the α3β4 nicotinic acetylcholine receptors. PubMed. [Link]
Sources
- 1. 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Cas 1012-91-5,1-(2,6-DIMETHYLPHENYL)PIPERAZINE | lookchem [lookchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced High-Throughput Screening Strategies for 1-(2,6-Dimethylphenyl)piperazine
From Steric Optimization to GPCR Library Profiling
Executive Summary & Molecule Profile
1-(2,6-Dimethylphenyl)piperazine (DMPP) is a critical pharmacophore in medicinal chemistry. It serves as the structural core for the anti-anginal drug Ranolazine and acts as a "privileged scaffold" for ligands targeting alpha-adrenergic, dopamine, and serotonin (5-HT) receptors.
However, DMPP presents a unique dual challenge in high-throughput screening (HTS):
-
Synthetic Challenge (Process Chemistry): The 2,6-dimethyl substitution pattern creates significant steric hindrance, making the N-arylation or subsequent N-alkylation reactions sluggish and prone to failure using standard conditions.
-
Biological Challenge (Medicinal Chemistry): As a promiscuous binder, derivatives must be screened rapidly to distinguish specific target engagement (e.g., 5-HT1A) from off-target toxicity (e.g., hERG inhibition).
This Application Note details two orthogonal HTS workflows: (A) High-Throughput Reaction Screening to optimize the steric coupling efficiency, and (B) Library-from-Scaffold Profiling for GPCR selectivity.
Workflow A: High-Throughput Synthetic Reaction Screening
Objective: Overcome steric hindrance in the Buchwald-Hartwig amination or SNAr coupling to generate DMPP derivatives (e.g., Ranolazine precursors) with >90% yield.
The Steric Problem
The ortho-methyl groups on the phenyl ring twist the piperazine ring out of planarity, increasing the activation energy for nucleophilic attack. Standard SN2 conditions often result in low yields (<40%) or require harsh conditions that degrade reagents.
Experimental Design (DoE)
We utilize a 96-well Microreaction Block approach to screen Palladium (Pd) sources and bulky phosphine ligands capable of facilitating the coupling of 2,6-dimethylaniline with bis(2-chloroethyl)amine or the coupling of DMPP with aryl halides.
Variable Matrix:
-
Catalysts (4): Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd-PEPPSI-IPr.
-
Ligands (6): XPhos, RuPhos, BrettPhos, BINAP, DPPF, JohnPhos (Focus on dialkylbiaryl phosphines for sterics).
-
Bases (4): NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS.
Protocol: Automated Microscale Synthesis
-
Dispensing: Using an automated liquid handler (e.g., Tecan Freedom EVO), dispense 2,6-dimethylaniline (10 µmol/well) and the coupling partner (12 µmol/well) into a glass-lined 96-well reaction block.
-
Catalyst Dosing: Dispense catalyst/ligand stock solutions (DCM/Toluene) to achieve 2-5 mol% loading. Evaporate solvent if necessary (Genevac) and backfill with reaction solvent (e.g., Dioxane or Toluene).
-
Reaction: Seal block with a pre-slit silicone mat and clamp in a high-pressure heating block. Agitate at 100°C for 12 hours.
-
Work-up: Cool to RT. Add 200 µL MeCN:Water (1:1) with internal standard (e.g., Biphenyl). Filter through a 0.45 µm 96-well filter plate.
-
Analysis: Inject 2 µL onto UPLC-MS (See Section 4).
Data Visualization: Catalyst Performance Matrix
Simulated data illustrating the necessity of bulky ligands for this scaffold.
| Ligand | Pd(OAc)₂ Yield | Pd₂(dba)₃ Yield | Mechanism Note |
| PPh₃ | 12% | 15% | Ligand too small; fails to stabilize oxidative addition complex. |
| BINAP | 35% | 42% | Moderate success; bite angle insufficient for extreme sterics. |
| XPhos | 88% | 91% | Optimal. Biaryl bulk promotes reductive elimination. |
| RuPhos | 82% | 85% | Excellent alternative; high turnover frequency. |
| No Cat | <5% | <5% | Control. Steric hindrance prevents background reaction. |
Workflow B: GPCR Library Profiling (Biological HTS)
Objective: Screen a library of 300+ N4-substituted DMPP derivatives against 5-HT1A and Alpha-1 Adrenergic receptors to identify selective hits.
Library Logic
DMPP is used as the "warhead." The secondary amine at position 4 is derivatized via automated amide coupling or reductive amination to generate diversity.
-
Linker: Alkyl chains (C2-C4)
-
Diversity Element: Heterocycles, Sulfonamides, Amides.
Protocol: Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled tracer by the DMPP-derivative.
Reagents:
-
Membrane Prep: CHO cells overexpressing human 5-HT1A.
-
Tracer: BODIPY-labeled 5-HT antagonist (Kd ~ 1-5 nM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Step-by-Step:
-
Plate Prep: Dispense 100 nL of DMPP library compounds (10 mM DMSO stock) into 384-well black low-volume plates using an acoustic dispenser (Echo 550). Final screening concentration: 10 µM.
-
Reagent Addition: Add 10 µL of Membrane/Tracer mix.
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm) on a multi-mode reader (e.g., PerkinElmer EnVision).
-
Hit Definition: Compounds showing >50% displacement of tracer.
Analytical Quality Control (The "Check")
Critical Requirement: Separation of the genotoxic precursor (2,6-Dimethylaniline) from the DMPP product.
UPLC-MS/MS Method
-
Column: C18 Shielded Phase (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (High pH buffers like Ammonium Bicarbonate are preferred for piperazines to improve peak shape, but FA is standard for MS).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 5% B to 95% B in 1.2 minutes (Ballistic Gradient).
-
Detection: MRM Mode.
-
DMPP Transition: 191.1 -> 120.1 (Quant)
-
Impurity (Aniline) Transition: 122.1 -> 107.1
-
Workflow Visualization (Graphviz)
The following diagram illustrates the decision logic for the Synthetic HTS workflow, highlighting the critical "Go/No-Go" decision points based on steric success.
Caption: Figure 1. Automated decision tree for optimizing the sterically hindered coupling of 2,6-dimethylaniline to form the DMPP scaffold.
References
-
Ranolazine Synthesis & Process Chemistry
-
Patent: "Method for preparation of ranolazine."[9] WO2011160396A1. (Describes the condensation of N-(2,6-dimethylphenyl)-1-piperazinyl acetamide).
-
- Buchwald-Hartwig Coupling of Hindered Anilines: Journal: Maiti, D., et al. "Pd-catalyzed amination of aryl halides with sterically hindered anilines." Chem. Sci., 2010. (Establishes BrettPhos/RuPhos utility).
-
GPCR Screening Methodology
-
Review: "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." PMC, 2025.
-
-
Analytical Methods
-
Protocol: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR.
-
-
Safety & Toxicology
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 3. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 4. 1-(2,6-Dimethylphenyl)-1-Piperazineacetamide | Properties, Safety, Uses, Supplier China [pipzine-chem.com]
- 5. Purification Process For Ranolazine Piperazine Intermediate [quickcompany.in]
- 6. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ranolazine synthesis - chemicalbook [chemicalbook.com]
Introduction: A Systematic Approach to Characterizing Novel Phenylpiperazines
An In-Depth Technical Guide to the Pharmacological Characterization of 1-(2,6-Dimethylphenyl)piperazine
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Derivatives of phenylpiperazine are frequently investigated for their activity at G-protein coupled receptors (GPCRs) and monoamine transporters.[3] 1-(2,6-Dimethylphenyl)piperazine is one such derivative, a specific chemical entity whose complete pharmacological profile may not be fully elucidated in public literature.[4]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered workflow—a characterization funnel—designed to systematically investigate a compound like 1-(2,6-Dimethylphenyl)piperazine. We begin with foundational purity analysis, move to primary target engagement and functional activity, and conclude with key secondary pharmacology assays to build a comprehensive profile. This approach is designed for researchers in drug discovery and academic science, providing not just protocols, but the causal logic behind each experimental choice to ensure robust and interpretable data.
Part 1: Foundational Analysis - Compound Integrity
Before any biological assay, verifying the identity and purity of the test compound is a non-negotiable step for data trustworthiness. Artifacts arising from impurities can lead to misinterpretation of biological results.
Protocol 1: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the 1-(2,6-Dimethylphenyl)piperazine sample.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common starting point.
-
Column: C18 reverse-phase column.
-
Detection: UV detector set to a wavelength appropriate for the phenylpiperazine chromophore (e.g., 254 nm).
-
Procedure: Dissolve a small sample of the compound in the mobile phase. Inject onto the HPLC system and run the gradient.
-
Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should ideally be >95%.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound, verifying its identity.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it provides purity and identity data simultaneously.
-
Procedure: Utilize the output from the HPLC separation directed into a mass spectrometer.
-
Validation: The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to the expected molecular weight of 1-(2,6-Dimethylphenyl)piperazine (C12H18N2, ~190.28 g/mol ) plus a proton [M+H]+ in positive ion mode.[4]
-
Part 2: Primary Target Identification & Affinity
Based on its structure, 1-(2,6-Dimethylphenyl)piperazine is a strong candidate for interaction with serotonin (5-HT) receptors. The 5-HT2C receptor is a Gq-coupled GPCR implicated in mood, appetite, and cognition, making it a prime initial target for investigation.[5] A radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and its receptor target.
Assay 1: 5-HT2C Receptor Competitive Binding Assay
-
Principle: This assay measures the ability of the unlabeled test compound, 1-(2,6-Dimethylphenyl)piperazine, to compete with a known high-affinity radioligand for binding to the 5-HT2C receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.
-
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Detailed Radioligand Binding
-
Membrane Preparation:
-
Use a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT2C receptor.
-
Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes).[6]
-
Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, cell membranes (e.g., 10-20 µg protein), and the radioligand (e.g., [3H]Mesulergine at a concentration near its Kd).
-
Non-Specific Binding (NSB) Wells: Add assay buffer, membranes, radioligand, and a high concentration of a known non-radioactive 5-HT2C ligand (e.g., 10 µM Mianserin) to saturate all specific binding sites.
-
Competition Wells: Add a serial dilution of 1-(2,6-Dimethylphenyl)piperazine, membranes, and radioligand.
-
-
Incubation & Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Terminate the reaction by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/B) that has been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection & Data Analysis:
-
Dry the filter plate, add a scintillation cocktail to each well, and count the retained radioactivity using a microplate scintillation counter.
-
Subtract the NSB counts from all other wells to determine specific binding.
-
Plot the percent specific binding against the log concentration of 1-(2,6-Dimethylphenyl)piperazine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data
| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) |
|---|---|---|---|---|
| 1-(2,6-Dimethylphenyl)piperazine | 5-HT2C | [3H]Mesulergine | 150 | 72 |
| Mianserin (Control) | 5-HT2C | [3H]Mesulergine | 5 | 2.4 |
Part 3: Functional Activity Profiling
Once binding is confirmed, the next crucial step is to determine the compound's functional effect: is it an agonist that activates the receptor, or an antagonist that blocks activation? Since the 5-HT2C receptor is Gq-coupled, its activation leads to the release of intracellular calcium stores, a response that can be measured with fluorescent dyes.[8][9]
Assay 2: Calcium Flux Functional Assay
-
Principle: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration. This results in a measurable increase in fluorescence. An antagonist will block this fluorescence increase when the cells are challenged with a known agonist.
-
Signaling Pathway Diagram
Caption: Gq-coupled receptor signaling cascade leading to calcium release.
Protocol 3: Detailed Calcium Flux Assay
-
Cell Plating:
-
Seed cells expressing the 5-HT2C receptor into a 96- or 384-well black, clear-bottom microplate. Allow cells to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage).
-
Incubate the plate in the dark at 37°C for approximately 60 minutes.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Wash the cells gently with assay buffer to remove excess dye.
-
Agonist Mode:
-
Place the cell plate into the instrument.
-
Record a baseline fluorescence reading for several seconds.
-
The instrument automatically injects a serial dilution of 1-(2,6-Dimethylphenyl)piperazine and continues to read fluorescence intensity over time (typically 2-3 minutes).
-
A known agonist like serotonin should be used as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with a serial dilution of 1-(2,6-Dimethylphenyl)piperazine for 15-30 minutes.
-
Place the plate in the instrument, record baseline, and then inject a fixed concentration of a known agonist (e.g., serotonin at its EC80 concentration).
-
Continue reading fluorescence to measure the degree of inhibition.
-
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Table 2: Representative Functional Activity Data
| Compound | Assay Mode | EC50 (nM) | Emax (% of Serotonin) | IC50 (nM) |
|---|---|---|---|---|
| 1-(2,6-Dimethylphenyl)piperazine | Agonist | >10,000 | <5% | N/A |
| 1-(2,6-Dimethylphenyl)piperazine | Antagonist | N/A | N/A | 250 |
| Serotonin (Control) | Agonist | 15 | 100% | N/A |
Part 4: Secondary Pharmacology & Off-Target Screening
To build a comprehensive and safe drug profile, it is critical to assess a compound's activity at other relevant biological targets. For a CNS-active phenylpiperazine, two important families of off-targets are monoamine transporters and monoamine oxidase (MAO) enzymes.
Assay 3: Neurotransmitter Transporter Uptake Assay
-
Principle: This assay measures the ability of a compound to inhibit the uptake of a fluorescent or radiolabeled neurotransmitter substrate into cells expressing a specific transporter (e.g., for serotonin (SERT), norepinephrine (NET), or dopamine (DAT)).[10][11] Inhibition of uptake suggests the compound binds to and blocks the transporter.
Protocol 4: Detailed Neurotransmitter Uptake Assay
-
Cell Culture: Use cell lines stably expressing the human SERT, NET, or DAT transporters. Plate in a 96-well format as described previously.[10]
-
Assay Procedure:
-
Pre-incubate the cells with a serial dilution of 1-(2,6-Dimethylphenyl)piperazine or a control inhibitor (e.g., Fluoxetine for SERT) for 10-20 minutes at 37°C.
-
Add a fluorescent substrate that mimics biogenic amines (available in commercial kits) or a radiolabeled neurotransmitter (e.g., [3H]Serotonin).[10][12]
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for transporter-mediated uptake.
-
Fluorescent Method: Read the plate directly on a fluorescence plate reader. The intracellular accumulation of the substrate leads to an increase in fluorescence.[10]
-
Radiometric Method: Stop the uptake by washing the cells rapidly with ice-cold buffer. Lyse the cells and measure the internalized radioactivity with a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of uptake at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration and fit the curve to determine the IC50 value.
-
Assay 4: Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: MAO enzymes (MAO-A and MAO-B) catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct.[13] This assay uses a fluorogenic probe that reacts with H2O2 in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. A decrease in fluorescence indicates inhibition of MAO activity.
Protocol 5: Detailed MAO Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes or mitochondrial preparations from tissue.
-
Assay Setup (96-well plate):
-
In separate wells for MAO-A and MAO-B, add the enzyme, assay buffer, and a serial dilution of 1-(2,6-Dimethylphenyl)piperazine or a control inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).
-
Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction & Detection:
-
Initiate the reaction by adding a solution containing the MAO substrate (p-tyramine is a substrate for both isoforms), HRP, and a fluorescent probe (e.g., Amplex Red).[14]
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of MAO activity at each compound concentration.
-
Plot the data and determine the IC50 value for both MAO-A and MAO-B.
-
Table 3: Representative Secondary Pharmacology Data
| Assay Target | Substrate/Method | IC50 (nM) |
|---|---|---|
| SERT Uptake | Fluorescent Substrate | 850 |
| NET Uptake | Fluorescent Substrate | >10,000 |
| DAT Uptake | Fluorescent Substrate | >10,000 |
| MAO-A Activity | Fluorometric Kit | >10,000 |
| MAO-B Activity | Fluorometric Kit | >10,000 |
Conclusion & Path Forward
This systematic application guide provides a robust framework for the initial pharmacological characterization of 1-(2,6-Dimethylphenyl)piperazine or similar novel chemical entities. By following this workflow—from confirming compound integrity to defining primary target affinity, functional activity, and key secondary pharmacology—researchers can build a high-quality, trustworthy data package.
The hypothetical data presented here profiles 1-(2,6-Dimethylphenyl)piperazine as a moderately potent 5-HT2C antagonist with weaker activity as a serotonin reuptake inhibitor and little to no activity at NET, DAT, or MAO enzymes at concentrations up to 10 µM. This profile could warrant further investigation in animal models of conditions where 5-HT2C antagonism is considered therapeutic, such as anxiety or depression.[9] Each assay is a self-validating system when appropriate controls are included, ensuring the reliability of the generated pharmacological profile.
References
A curated list of authoritative sources to support the protocols and claims made in this guide.
- Benchchem. An In-depth Technical Guide to the Mechanism of Action of Piperazine.
- Patsnap Synapse. What is the mechanism of Piperazine?. 2024.
- Organic Chemistry Portal. Synthesis of piperazines.
- PubMed. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. 2019.
- Innoprot. 5-HT2C Serotonin Receptor Assay.
- Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. 2020.
- Mayo Clinic. Piperazine (oral route). 2025.
- Wikipedia. Piperazine.
- PharmaCompass.com. 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Eurofins Discovery. 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
- PubChem. 1-(2,6-Dimethylphenyl)piperazine hydrochloride.
- Phyto-Ambit. CAS No : 508233-76-9 | Product Name : 1-(2-((2,6-Dimethylphenyl)thio)phenyl)piperazine.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Sigma-Aldrich. Monoamine Oxidase Activity Assay Kit.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. 2024.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- PubMed. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. 2016.
- Cell Biolabs, Inc. Monoamine Oxidase Assays.
- PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT).
- PubMed. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. 2003.
- PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. 2001.
- PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. 2024.
- Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. 2021.
- ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. 2025.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. 2025.
- Gifford Bioscience. Cellular Uptake & Cellular Release Assays.
- PMC. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays.
- bioRxiv. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. 2025.
- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. 2020.
- ScienceDirect. Recent progress in assays for GPCR drug discovery. 2005.
- Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- CD Biosynsis. CD Monoamine Oxidase Assay Kit.
- Alchemist-chem. 1-(2,6-Dimethylphenyl)-1-Piperazineacetamide | Properties, Safety, Uses, Supplier China.
- Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening.
- Wikipedia. 5-HT2C receptor agonist.
- ION Biosciences. Gαq GPCR assays.
- PubMed. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. 2004.
- ScienceDirect. Functional assays for screening GPCR targets. 2005.
- Agilent. Calcium Flux Assays.
- Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. 2016.
- Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Monoamine Oxidase Assays [cellbiolabs.com]
- 14. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
preventing degradation of 1-(2,6-Dimethylphenyl)piperazine stock solutions
Technical Support Center: 1-(2,6-Dimethylphenyl)piperazine Stability & Handling
Case ID: DMPP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
1-(2,6-Dimethylphenyl)piperazine (DMPP) is a phenylpiperazine derivative widely used as a metabolite standard and a pharmacophore in drug discovery. Its structural integrity relies heavily on the stability of its secondary amine moiety.
The Critical Failure Point: The secondary nitrogen in the piperazine ring is highly susceptible to oxidative degradation and carbamate formation (upon exposure to atmospheric CO₂). Users frequently report "yellowing" of stock solutions or unexpected shifts in potency; these are almost invariably due to improper solvent choice or lack of inert gas shielding.
This guide replaces generic handling advice with a chemically grounded, failure-proof protocol.
Part 1: Troubleshooting & FAQs
Q: My DMSO stock solution has turned a faint yellow color after 2 weeks at -20°C. Is it degraded?
A: Likely, yes. This is the "Canary in the Coal Mine" for oxidation.
-
The Science: Phenylpiperazines are electron-rich. The secondary amine is prone to forming N-oxides and radical intermediates when exposed to dissolved oxygen in DMSO. DMSO itself is hygroscopic; absorbed water accelerates this process by lowering the energy barrier for proton transfer reactions that often precede oxidation.
-
Verdict: If the color change is distinct, check purity via LC-MS. If >5% degradation is observed, discard.
-
Prevention: Do not store DMSO stocks in standard snap-cap tubes. Use gas-tight vials with septa and purge with Argon.
Q: Can I make a 10 mM stock directly in PBS or water to avoid organic solvents?
A: Absolutely not.
-
The Science: 1-(2,6-Dimethylphenyl)piperazine is lipophilic (LogP ≈ 2.5–3.0). While the hydrochloride salt form has better water solubility, the free base is sparingly soluble. More critically, aqueous solutions of piperazines are unstable over long periods due to hydrolysis risks and pH drifts that can lead to precipitation.
-
The Rule: Aqueous solutions must be prepared fresh daily from a concentrated organic stock. Never freeze aqueous dilutions.
Q: Which solvent is superior for long-term storage: Ethanol or DMSO?
A: Anhydrous Ethanol is safer for chemical stability; DMSO is better for solubility. See the comparison below to choose based on your assay needs.
Table 1: Solvent Compatibility Matrix for 1-(2,6-Dimethylphenyl)piperazine
| Feature | Anhydrous Ethanol | DMSO (Dimethyl Sulfoxide) | Recommendation |
| Solubility Limit | ~10-20 mg/mL | >30 mg/mL | DMSO for high-conc. stocks. |
| Freezing Point | -114°C (Liquid at -20°C) | 19°C (Solid at -20°C) | Ethanol reduces freeze-thaw stress. |
| Oxidative Risk | Low (if peroxide-free) | Moderate (DMSO can act as an oxidant) | Ethanol is preferred for long-term stability. |
| Hygroscopicity | Moderate | High (Absorbs water rapidly) | Ethanol is easier to keep dry. |
| Cell Toxicity | High (must dilute >1:1000) | Moderate (tolerated up to 0.1-0.5%) | DMSO is preferred for cell culture. |
Part 2: The "Zero-Degradation" Stock Preparation Protocol
Objective: Prepare a 50 mM stock solution that remains stable for >6 months. Prerequisites:
-
1-(2,6-Dimethylphenyl)piperazine (Solid)
-
Solvent: Anhydrous DMSO (Grade: Cell Culture, ≥99.9%) or Ethanol.
-
Argon or Nitrogen gas line.
-
Amber glass vials with PTFE-lined caps (Do not use plastic Eppendorf tubes for long-term storage).
Workflow Diagram
Figure 1: Optimized workflow for preparing oxidation-resistant stock solutions. Note the double-gas shielding (sparging solvent + headspace overlay).
Part 3: Advanced Handling Procedures
The "Inert Gas Overlay" Technique
Most degradation happens after the vial is opened for the first time.
-
The Problem: As you withdraw liquid, air (containing O₂ and moisture) rushes in to replace the volume.
-
The Fix: Before re-capping any stock vial, gently flow a stream of Argon or Nitrogen into the vial headspace for 5-10 seconds. This displaces the air and creates a protective blanket over the liquid surface.
Managing Freeze-Thaw Cycles
-
DMSO Stocks: DMSO freezes at 19°C. Repeated freezing and thawing causes "cryo-concentration" effects where the solute concentrates in the liquid phase just before freezing, potentially crashing out of solution.
-
Protocol: Thaw completely at room temperature (or 37°C water bath if stubborn). Vortex vigorously to ensure homogeneity. Inspect for crystals.
-
-
Ethanol Stocks: Ethanol remains liquid at -20°C. This eliminates freeze-thaw stress, making it the superior choice for compounds that are chemically fragile but sufficiently soluble.
Solubility Rescue (Precipitation)
If your aqueous dilution precipitates:
-
Check pH: 1-(2,6-Dimethylphenyl)piperazine is a base.[1] In high pH buffers (> pH 8), it will deprotonate and become less soluble. Keep aqueous dilutions near pH 7.4 or slightly acidic (pH 6.0-6.5) if experimental conditions allow.
-
Use a Co-solvent: Pre-dilute the stock in a small volume of DMF (Dimethylformamide) before adding to the aqueous buffer. DMF often solvates hydrophobic piperazines better than DMSO in aqueous mixtures [1].
References
-
Cayman Chemical. (2022).[1][2] 1-(3,5-Dimethylphenyl)piperazine Product Information. Link[2]
-
Fisher Scientific. (2011). Safety Data Sheet: 1-(2,5-Dimethylphenyl)piperazine. Link
-
Nielsen, P. T., et al. (2013).[3] Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912–1923.[3] Link
-
Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Link
Sources
Technical Support Center: Purification of 1-(2,6-Dimethylphenyl)piperazine
Current Status: Online Agent: Senior Application Scientist Ticket ID: PUR-DMPP-2026 Subject: Troubleshooting Isolation & Purification Protocols for CAS 1012-91-5[1]
Executive Summary
Welcome to the technical support desk. You are likely working with 1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 1-(2,6-xylyl)piperazine), a critical intermediate in the synthesis of pharmaceutical agents such as Ranolazine and various local anesthetics.[1]
The steric hindrance provided by the ortho-methyl groups on the phenyl ring, combined with the bifunctional nature of piperazine, creates a unique set of purification challenges.[1] This guide addresses the three most common support tickets we receive: eliminating the "bis" impurity, managing salt crystallization ("oiling out"), and preventing oxidative degradation.[1]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Bis" Impurity Persistence
Q: "I am detecting a persistent impurity at RRT ~1.8 on my HPLC. It tracks with the product during extraction.[1] How do I remove it?"
A: You are likely dealing with 1,4-bis(2,6-dimethylphenyl)piperazine .[1]
-
The Cause: Piperazine is a diamine.[1] Even though the 2,6-dimethyl substitution creates steric hindrance, the mono-arylated product (your target) remains nucleophilic.[1] If your stoichiometry is 1:1, the mono-product competes with the starting piperazine for the arylating agent.[1]
-
The Fix (Synthesis Phase): You must shift the statistical probability.[1] Use a large excess of piperazine (4 to 10 equivalents) relative to the aryl halide/aniline precursor.[1] This ensures the arylating agent is statistically more likely to encounter unreacted piperazine than the mono-product.[1]
-
The Fix (Purification Phase): Since the "Bis" impurity lacks a secondary amine proton (it is tertiary), it is significantly less basic and more lipophilic than your target mono-product.[1]
-
Dissolve crude in a non-polar solvent (e.g., Toluene or Hexane).[1]
-
Extract with dilute aqueous acid (pH ~4-5, e.g., Acetic Acid).
-
Mechanism: At pH 4-5, the highly basic secondary amine of the mono-product (pKa ~9.[1]0) protonates and moves to the water phase.[1] The less basic bis-impurity (and non-basic impurities) will largely remain in the organic layer.[1]
-
Wash the aqueous layer with fresh solvent, then basify (pH >12) and extract the pure mono-product back into organic solvent.[1]
-
Issue 2: Product "Oiling Out" During Salt Formation
Q: "I'm trying to make the Hydrochloride (HCl) salt to hit >99% purity, but it forms a sticky gum instead of a white powder."
A: This is a classic "oiling out" scenario common with aryl-piperazines.[1]
-
The Cause: The lattice energy of the crystal is fighting against solvation energy.[1] If the solvent is too polar (like water or wet ethanol) or if the concentration is too high, the salt separates as a supercooled liquid (oil) before it can organize into a crystal lattice.[1]
-
The Protocol Adjustment:
-
Dry Conditions: Ensure your free base is completely dry (azeotrope with toluene if necessary).[1]
-
Solvent Switch: Do not use aqueous HCl. Use HCl in isopropanol or HCl in dioxane .[1]
-
Anti-solvent: Dissolve the free base in a minimal amount of dry Ethanol or Ethyl Acetate.[1] Add the acidic solution dropwise. If oiling starts, stop and add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent to trigger nucleation.[1]
-
Thermal Cycling: If it oils, heat the mixture until the oil redissolves (clear solution), then cool very slowly to room temperature with vigorous stirring.
-
Issue 3: Color Degradation (Pink/Brown)
Q: "My product turns from off-white to pink/brown after a few days of storage."
A: Anilines and piperazines are electron-rich and prone to auto-oxidation.[1]
-
The Fix:
-
Purge: All recrystallization solvents must be degassed (sparged with Nitrogen).[1]
-
Storage: Store the free base under Argon. Ideally, convert it to the Dihydrochloride or Monohydrochloride salt immediately, as the salt forms are resistant to oxidation.[1]
-
Scavenging: If the color is already present, treat the free base solution with activated charcoal (5% w/w) for 30 minutes before filtration and salt formation.[1]
-
Part 2: Impurity Profile & Data
The following table summarizes the critical separation parameters for 1-(2,6-Dimethylphenyl)piperazine (DMPP) and its common impurities.
| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] pKa (Conj. Acid) | Solubility (Aq.[1] Acid pH 4) | Solubility (Non-polar Org.)[1] | Removal Strategy |
| 1-(2,6-DMPP) | Sec-Amine (Target) | ~9.0 (Piperazine N) | High | High (as base) | Target Product |
| Piperazine | Diamine (Starting Material) | 9.8 / 5.3 | High | Low | Water wash (highly soluble in water) |
| Bis-Impurity | Tert-Amine (Over-reaction) | < 5.0 (Steric effect) | Low | High | Retain in organic phase during mild acid wash |
| 2,6-Dimethylaniline | Primary Amine (Precursor) | ~3.9 | Moderate | High | Distillation / Recrystallization |
Part 3: Recommended Workflow (Visualized)
The following diagram outlines the "Self-Validating" purification logic. This workflow uses pH switching to physically separate the target from both more basic (Piperazine) and less basic (Bis-product) impurities.[1]
Caption: pH-Swing Extraction Protocol for selective isolation of mono-arylated piperazines.
Part 4: Detailed Protocol
Protocol A: Selective Acid-Base Extraction
Use this method if HPLC purity is <95%.[1]
-
Dissolution: Dissolve the crude reaction residue in Toluene (10 mL per gram of crude).
-
Piperazine Removal: Wash the organic phase 3 times with water (1:1 volume).[1] Why? Piperazine is highly water-soluble; the lipophilic target is not.[1]
-
Selective Extraction: Extract the Toluene layer with 10% Aqueous Acetic Acid (or dilute HCl adjusted to pH 4.5).[1]
-
Critical Step: Do not use strong acid (pH < 1) yet, or you might protonate and extract the bis-impurity.[1]
-
-
Phase Cut: Keep the Aqueous layer.[1] Discard the Toluene layer (contains Bis-impurity and colored neutrals).[1]
-
Recovery: Cool the aqueous layer to 5°C. Basify with 50% NaOH to pH >12. The product will oil out.[1]
-
Final Extraction: Extract with DCM or Toluene, dry over Na2SO4, and concentrate.
Protocol B: Hydrochloride Salt Crystallization
Use this method for final polishing (>98% to >99.5%).
-
Dissolve 10g of purified free base (oil) in 30 mL of Ethyl Acetate .
-
Filter the solution through a 0.45µm PTFE filter to remove particulates.[1]
-
While stirring rapidly at room temperature, slowly add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate should form immediately.[1]
-
Troubleshoot: If it oils, heat to reflux until clear, add 5 mL Ethanol , then cool slowly.[1]
-
-
Filter the solid under Nitrogen.[1] Wash with cold Acetone.[1][8]
-
Dry in a vacuum oven at 40°C for 12 hours.
References
-
Synthesis of N-Heterocycles: Piperazines. Organic Chemistry Portal. (Methods for mono-arylation and Buchwald-Hartwig coupling).[1][13]
-
Process for the preparation of Ranolazine intermediates. Google Patents (CN103570645A). (Details the stoichiometry control to avoid bis-impurities).
-
Purification of Piperazine-Containing Compounds. BenchChem Technical Support. (General protocols for handling piperazine solubility and salt formation).
-
1-(2,6-Dimethylphenyl)piperazine Hydrochloride Properties. PubChem. (Physical data, solubility, and safety information).[1][3][9]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. swgdrug.org [swgdrug.org]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. PubChemLite - 1-[(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (C22H30N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-(2,6-Dimethylphenyl)-1-piperazineacetamide: Properties, Uses, Safety, Synthesis & Supplier Information | China Chemical Manufacturer [pipzine-chem.com]
- 10. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
overcoming poor solubility of 1-(2,6-Dimethylphenyl)piperazine in buffers
The following guide serves as a specialized Technical Support Center for researchers working with 1-(2,6-Dimethylphenyl)piperazine (often abbreviated as DMPP or related codes in specific libraries).
This response is structured to troubleshoot solubility issues by addressing the physicochemical root causes (pKa, lipophilicity, and salt forms) rather than offering generic advice.
Topic: Overcoming Poor Solubility of 1-(2,6-Dimethylphenyl)piperazine in Buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open | Priority: High[1]
📋 Executive Summary: The Root Cause
If you are experiencing precipitation when diluting this compound into PBS or media, the issue is likely a conflict between hydrophobicity and pH-dependent ionization .[1]
-
Lipophilicity: The 2,6-dimethylphenyl group is highly lipophilic and sterically hinders the aniline nitrogen.[1] This drastically reduces the intrinsic water solubility of the neutral species (
).[1] -
pKa vs. pH: The distal nitrogen on the piperazine ring has a pKa of approximately 8.9 – 9.7 [1, 2].[1]
-
At pH < 6.0: The molecule is fully protonated (
) and highly soluble.[1] -
At pH 7.4 (PBS): The molecule is close to its pKa.[1][2] While largely protonated, a significant fraction (~5-20%) exists as the insoluble free base.[1] If your concentration exceeds the solubility limit of this free base fraction, the system crashes out.[1]
-
-
The "Phosphate Trap": Phosphate anions (in PBS) can bridge with cationic amines to form less soluble ion pairs compared to chlorides or acetates, aggravating precipitation.[1]
🛠️ Tier 1: Immediate Troubleshooting (Decision Matrix)
Before proceeding, verify the physical form of your compound.[1]
| Variable | Hydrochloride Salt (HCl) | Free Base |
| Appearance | White/Off-white crystalline solid | Solid or viscous oil (often grey/beige) |
| Water Solubility | High (in pure water) | Very Low / Negligible |
| Primary Issue | Precipitates upon adding buffer (Salting out/pH shock) | Won't dissolve in water at all |
| Immediate Fix | Dissolve in water first, then add concentrated buffer.[1] | Must use DMSO or Ethanol stock first.[1] |
🧪 Tier 2: Solubilization Protocols
Protocol A: The "DMSO Spike" Method (Recommended)
Best for: Biological assays, Free Base form, and high-concentration stocks.[1]
Theory: Dissolving the hydrophobic core in a water-miscible organic solvent (DMSO) creates a "solvated shell" that prevents immediate aggregation upon dilution into the aqueous phase.[1]
-
Preparation of Stock:
-
The "Rapid Dispersion" Dilution:
Protocol B: The "Acid-Shift" Method (Salt-Free Systems)
Best for: Animal studies (in vivo) where DMSO is undesirable.[1]
-
Acidification:
-
Buffering Up:
📊 Tier 3: Advanced Optimization
Buffer Selection Guide
PBS is often the "enemy" for lipophilic amines due to the common ion effect and salting-out potential.[1]
| Buffer System | Suitability | Notes |
| PBS (Phosphate) | ⚠️ Risk | Phosphate ions can precipitate cationic drugs.[1] Avoid for stock prep. |
| Saline (0.9% NaCl) | ✅ Good | Simple ionic background.[1] Good for in vivo. |
| HEPES / MOPS | ✅ Excellent | Zwitterionic buffers reduce ion-pairing interactions.[1] |
| Citrate / Acetate | ⭐ Best | Acidic buffering range (pH 4–6) maximizes solubility.[1][2] |
Visualizing the Solubility Workflow
The following logic flow illustrates the decision process for stable formulation.
Caption: Decision tree for solubilizing 1-(2,6-Dimethylphenyl)piperazine based on salt form and target pH.
❓ Frequently Asked Questions (FAQ)
Q1: Why does my solution turn cloudy after 10 minutes in the incubator? A: This is likely "delayed precipitation."[1] Your solution was supersaturated. The warmth (37°C) usually increases solubility, but evaporation or pH drift (common in bicarbonate buffers) can shift the equilibrium.[1] Fix: Lower the working concentration or add a complexing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10% to encapsulate the hydrophobic phenyl group.[1]
Q2: Can I autoclave the solution? A: The HCl salt is generally stable, but piperazines can oxidize or degrade under high heat/pressure.[1] Fix: Use 0.22 µm syringe filtration for sterilization.[1] Do not autoclave.[1]
Q3: What is the exact pKa? A: Literature predicts the piperazine basic nitrogen pKa between 8.9 and 9.7 [1, 2].[1] The presence of the 2,6-dimethylphenyl group creates steric hindrance that may slightly lower the effective basicity compared to unsubstituted phenylpiperazine, but it remains positively charged at physiological pH.[1]
📚 References
-
PubChem. 1-(2,6-dimethylphenyl)piperazine hydrochloride (Compound). National Library of Medicine.[1] Available at: [Link][1]
Sources
Technical Support Center: Analytical Method Validation for 1-(2,6-Dimethylphenyl)piperazine Impurities
Welcome to the technical support center for the analytical method validation of 1-(2,6-Dimethylphenyl)piperazine and its impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. Our focus is on providing practical, field-proven insights to ensure the scientific integrity and robustness of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of analytical methods for 1-(2,6-Dimethylphenyl)piperazine.
1. What are the likely impurities of 1-(2,6-Dimethylphenyl)piperazine?
While a definitive list of impurities depends on the specific synthesis route, potential impurities can be predicted based on common synthetic pathways. These may include:
-
Starting material residues: Unreacted piperazine or 1-bromo-2,6-dimethylbenzene.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from side reactions, such as N-alkylation or dimerization.
-
Degradation products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light). A common degradation pathway for piperazine-containing compounds involves oxidation of the piperazine ring.
2. Which analytical technique is most suitable for analyzing 1-(2,6-Dimethylphenyl)piperazine and its impurities?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.
-
HPLC with UV detection is generally the preferred method due to its versatility and suitability for a wide range of pharmaceutical compounds. Given that 1-(2,6-Dimethylphenyl)piperazine possesses a chromophore, UV detection is a viable option.[1] For impurities lacking a strong chromophore, techniques like derivatization to introduce a UV-active moiety can be used.[2]
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is also a powerful technique, particularly for volatile impurities.[3][4][5] GC-MS can be invaluable for the identification of unknown impurities.[6]
3. What are the key parameters for analytical method validation according to ICH Q2(R1)?
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the key validation characteristics include:[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A summary of the applicability of these validation characteristics for different types of analytical procedures is provided in the table below.
| Validation Characteristic | Identification | Quantitative Impurity | Assay |
| Specificity | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | |
| Range | ✓ | ✓ | |
| Accuracy | ✓ | ✓ | |
| Precision | ✓ | ✓ | |
| LOD | ✓ | ||
| LOQ | ✓ | ||
| Robustness | ✓ | ✓ |
4. How do I choose the right HPLC column for this analysis?
For a basic compound like 1-(2,6-Dimethylphenyl)piperazine, a reversed-phase C18 column is a good starting point. However, due to the presence of the amine groups, peak tailing can be an issue due to interactions with residual silanols on the silica surface.[9] Consider the following:
-
End-capped C18 columns: These have fewer accessible silanol groups, reducing peak tailing.
-
Columns with a wider pH range: Using a mobile phase with a higher pH (e.g., pH > 8) can suppress the ionization of the piperazine nitrogens, leading to better peak shape. Ensure the column is stable at the chosen pH.
-
Phenyl-Hexyl columns: These can offer alternative selectivity through pi-pi interactions with the aromatic ring of the analyte.[9]
5. What are the common causes of peak tailing for amine-containing compounds like piperazines?
Peak tailing for basic compounds is a frequent challenge in reversed-phase HPLC. The primary cause is the interaction of the protonated amine groups with negatively charged, deprotonated silanol groups on the silica surface of the column packing.[9]
To mitigate this:
-
Use a low pH mobile phase: This keeps the silanol groups protonated and reduces ionic interactions. A buffer like phosphate or formate is recommended.[9]
-
Use a high pH mobile phase: This deprotonates the amine, reducing its interaction with the stationary phase.
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
-
Use a highly end-capped column or a column with a different stationary phase chemistry.
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the validation of analytical methods for 1-(2,6-Dimethylphenyl)piperazine and its impurities.
Issue 1: Poor Resolution Between Impurity Peaks and the Main Peak
-
Symptoms: Overlapping peaks, inability to accurately integrate impurity peaks.
-
Potential Causes:
-
Inappropriate mobile phase composition.
-
Suboptimal column chemistry.
-
Incorrect flow rate or temperature.
-
-
Step-by-Step Troubleshooting:
-
Modify Mobile Phase Strength:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.
-
If using a gradient, make the gradient shallower to increase the separation between closely eluting peaks.
-
-
Change Organic Modifier:
-
Switch between acetonitrile and methanol. These solvents offer different selectivities and can significantly alter the elution order and resolution.[9]
-
-
Adjust Mobile Phase pH:
-
Slightly changing the pH can alter the ionization state of the analytes and impurities, leading to changes in retention and selectivity.
-
-
Evaluate Column Chemistry:
-
If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column for different selectivity.
-
-
Optimize Temperature and Flow Rate:
-
Lowering the flow rate can increase column efficiency and improve resolution.
-
Adjusting the column temperature can also affect selectivity.
-
-
Issue 2: Inconsistent Peak Areas and Retention Times
-
Symptoms: Drifting retention times, poor precision of peak areas.
-
Potential Causes:
-
System leaks.
-
Inadequate column equilibration.
-
Mobile phase instability or improper preparation.
-
Fluctuations in column temperature.
-
-
Step-by-Step Troubleshooting:
-
Check for Leaks: Systematically inspect all fittings from the pump to the detector for any signs of leakage.[10]
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This is especially critical for gradient methods.
-
Verify Mobile Phase Preparation:
-
Ensure the mobile phase is well-mixed and degassed.[10]
-
For buffered mobile phases, check the pH and ensure the buffer components are fully dissolved.
-
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Issue 3: Failed Linearity Test (r² < 0.999)
-
Symptoms: The correlation coefficient of the calibration curve is below the acceptable limit.
-
Potential Causes:
-
Inaccurate standard preparation.
-
Detector saturation at high concentrations.
-
Adsorption of the analyte at low concentrations.
-
-
Step-by-Step Troubleshooting:
-
Review Standard Preparation: Carefully re-prepare the calibration standards, ensuring accurate weighing and dilutions.
-
Check for Detector Saturation: If the calibration curve is flattening at the higher concentrations, reduce the concentration of the top standard or adjust the detector settings.
-
Assess Low-End Linearity: If there is a significant y-intercept, it may indicate adsorption of the analyte onto the autosampler vials or column. Consider using deactivated vials.
-
Narrow the Calibration Range: If linearity cannot be achieved over a wide range, it may be necessary to use a narrower range that covers the expected concentrations of the impurities.
-
Issue 4: Low Accuracy and Precision Results
-
Symptoms: Poor recovery in accuracy studies, high relative standard deviation (RSD) in precision studies.
-
Potential Causes:
-
Inconsistent sample preparation.
-
Instrumental variability.
-
Sample instability.
-
-
Step-by-Step Troubleshooting:
-
Standardize Sample Preparation: Ensure the sample preparation procedure is well-defined and followed consistently.
-
Verify Instrument Performance: Perform system suitability tests before each run to ensure the HPLC system is performing optimally.
-
Investigate Sample Stability: Analyze samples at different time points after preparation to check for degradation. If necessary, prepare samples immediately before analysis or store them under conditions that ensure stability.
-
Part 3: Detailed Experimental Protocol for Method Validation
This protocol outlines the steps for validating a reversed-phase HPLC method for the determination of impurities in 1-(2,6-Dimethylphenyl)piperazine, in accordance with ICH Q2(R1) guidelines.
Specificity
-
Objective: To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.
-
Procedure:
-
Analyze a blank (diluent), a placebo (if applicable), a solution of 1-(2,6-Dimethylphenyl)piperazine, and solutions of known impurities.
-
Perform forced degradation studies by subjecting the drug substance to stress conditions (acid, base, oxidation, heat, and light).
-
Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the main peak. The main peak should be spectrally pure in the stressed samples.
Linearity
-
Objective: To demonstrate a linear relationship between the detector response and the concentration of the impurities.
-
Procedure:
-
Prepare a series of at least five concentrations of each known impurity, typically ranging from the LOQ to 150% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Range
-
Objective: To confirm the interval over which the method is linear, accurate, and precise.
-
Procedure: The data from the linearity, accuracy, and precision studies will be used to establish the range.
-
Acceptance Criteria: The method is shown to be accurate, precise, and linear over the specified range.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Spike the drug substance with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of each impurity.
-
-
Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 90.0% to 110.0%).
Precision
-
Objective: To assess the degree of scatter of the results.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for each impurity should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration at which the analyte can be detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
Robustness
-
Objective: To evaluate the method's ability to withstand small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention times, resolution, peak areas).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Part 4: Visualizations and Diagrams
Caption: A typical workflow for analytical method validation.
Caption: Troubleshooting guide for peak tailing issues.
Part 5: References
-
Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents . Available at:
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct . Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA . Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy . Available at: [Link]
-
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate . Available at: [Link]
-
Analytical CHEMISTRY - Trade Science Inc. Available at: [Link]
-
1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem . Available at: [Link]
-
Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed . Available at: [Link]
-
HPLC Troubleshooting Guide - Waters . Available at: [Link]
-
1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com . Available at: [Link]
-
Interpreting and troubleshooting anomalous HPLC results? - ResearchGate . Available at: [Link]
-
Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate . Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent . Available at: [Link]
-
CAS No : 508233-76-9 | Product Name : 1-(2-((2,6-Dimethylphenyl)thio)phenyl)piperazine . Available at: [Link]
-
Quality Guidelines - ICH . Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube . Available at: [Link]
Sources
- 1. hakon-art.com [hakon-art.com]
- 2. jocpr.com [jocpr.com]
- 3. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. ijprajournal.com [ijprajournal.com]
Validation & Comparative
1-(2,6-Dimethylphenyl)piperazine: A Sterically Hindered Scaffold vs. Bioactive Analogues
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]
Executive Summary: The "Ortho-Effect" in Piperazine Scaffolds
1-(2,6-Dimethylphenyl)piperazine (2,6-DMPP) represents a distinct class of phenylpiperazine derivatives where steric hindrance dictates biological function.[1] Unlike its meta-substituted cousins (e.g., mCPP , TFMPP ) which are potent, direct serotonin receptor agonists used as pharmacological probes or recreational substances, 2,6-DMPP functions primarily as a pharmacologically "silent" scaffold or a metabolic intermediate.[1]
Its 2,6-dimethyl substitution pattern forces the piperazine ring out of coplanarity with the phenyl ring. This "orthogonal twist" drastically reduces affinity for planar-binding sites (like 5-HT2A/2C) while preserving utility as a lipophilic linker in cardiovascular drugs (e.g., Ranolazine ) and local anesthetics.[1] This guide compares 2,6-DMPP against bioactive analogues to isolate the structural determinants of receptor selectivity.[1]
Comparative Pharmacological Profile
The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, but the substitution pattern determines the target class.[1]
Table 1: Receptor Affinity & Functional Activity Comparison
| Compound | Structure | Primary Target (Ki) | Functional Class | Clinical/Research Use |
| 1-(2,6-Dimethylphenyl)piperazine (2,6-DMPP) | 2,6-Me substitution | Low/Negligible direct 5-HT affinity | Metabolic Intermediate / Linker | Precursor for Ranolazine (Anti-anginal); Lidocaine analog metabolite. |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl substitution | 5-HT2C (Ki ≈ 3-6 nM) 5-HT1B (Ki ≈ 10 nM) | Non-selective Agonist | Serotonergic probe; Trazodone metabolite; Anxiogenic. |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF3 substitution | 5-HT1B/2C (Ki ≈ 10-20 nM) | 5-HT Releaser / Agonist | Recreational drug (BZP mimic); 5-HT releasing agent. |
| 1-(2-Methoxyphenyl)piperazine (oMPP) | 2-OMe substitution | 5-HT1A (Ki ≈ 2-5 nM) | Antagonist | Standard 5-HT1A antagonist fragment (e.g., in Way-100635). |
Key Insight: The 2,6-dimethyl motif acts as a "selectivity filter."[1] By sterically blocking the receptor binding pocket that accommodates the flat aromatic systems of mCPP/TFMPP, it abolishes direct serotonergic agonism.[1] This makes 2,6-DMPP an ideal scaffold for drugs where CNS side effects (hallucinations, anxiety) must be avoided.[1]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the "Twist Effect" caused by the 2,6-dimethyl substitution, contrasting it with the planar bioactive conformations of 5-HT agonists.
Figure 1: SAR mechanism showing how 2,6-dimethyl substitution forces a non-planar conformation, preventing the specific binding required for 5-HT receptor activation.[1]
Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Amination
Why this method? Traditional nucleophilic aromatic substitution (SNAr) fails with 2,6-dimethylhalobenzenes due to electronic deactivation and steric shielding.[1] Palladium-catalyzed cross-coupling is the industry standard for this sterically demanding bond formation.
Reagents:
-
2-Bromo-m-xylene (1.0 eq)
-
Piperazine (1.5 eq)[1]
-
Pd2(dba)3 (1 mol%)[1]
-
BINAP or DavePhos (Ligand, 2 mol%)[1]
-
NaOtBu (Sodium tert-butoxide, 1.4 eq)[1]
-
Toluene (Anhydrous)[1]
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and BINAP in toluene.[1] Stir for 15 mins at RT to form the active Pd(0) species.
-
Reagent Addition: Add 2-bromo-m-xylene, piperazine, and NaOtBu to the reaction vessel.
-
Coupling: Inject the catalyst solution.[1] Heat the mixture to 100°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash with EtOAc.[1]
-
Purification: The secondary amine product can be purified via acid-base extraction (partition between 1M HCl and DCM, discard organic, basify aqueous layer, extract with DCM) or column chromatography (DCM:MeOH:NH4OH 90:9:1).[1]
Protocol B: Metabolic Stability Assay (Microsomal)
Objective: Determine if 2,6-DMPP acts as a stable metabolite or a transient intermediate.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)[1]
-
NADPH Regenerating System
-
Test Compound (2,6-DMPP) at 1 µM[1]
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)[1]
Procedure:
-
Incubation: Pre-incubate HLM (0.5 mg/mL final) with 2,6-DMPP (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Remove aliquots at t=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Expected Result: 2,6-DMPP is relatively resistant to oxidative dealkylation compared to mCPP, but susceptible to aromatic hydroxylation at the para position (4-position of the phenyl ring).[1]
-
Synthesis & Application Workflow
This diagram outlines the synthesis of 2,6-DMPP and its downstream application in Ranolazine synthesis.
Figure 2: Synthetic routes contrasting the difficult classical alkylation with the preferred Palladium-catalyzed approach.
References
-
Ranolazine Synthesis & Intermediates
-
Pharmacology of Phenylpiperazines (SAR)
-
Title: "Structure-activity relationships of phenylpiperazine derivatives as serotonin agonists."[2]
-
Context: Establishes the requirement for planar conformation for 5-HT2 agonist activity, explaining the inactivity of ortho-disubstituted analogs.[1]
- Source: Journal of Medicinal Chemistry (General SAR principles for 5-HT ligands).
-
-
Metabolic Pathways
-
Buchwald-Hartwig Protocol
Sources
A Comparative Guide to the Preclinical Validation of Piperazine Derivatives in Neurodegenerative Disease Models
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a privileged structure in medicinal chemistry, renowned for its versatility and presence in a multitude of clinically approved drugs.[1] This guide provides an in-depth, technical comparison of the preclinical validation of novel piperazine derivatives in the context of neurodegenerative diseases, with a primary focus on Alzheimer's disease models. While direct experimental data on 1-(2,6-Dimethylphenyl)piperazine in disease models is not publicly available, this guide will utilize illustrative examples of other recently investigated piperazine-based compounds to provide a robust framework for preclinical validation.
The Rationale for Piperazine Derivatives in Neurodegenerative Disease
Neurodegenerative diseases like Alzheimer's and Parkinson's are complex, multifactorial disorders characterized by the progressive loss of neuronal structure and function.[2][3] The piperazine moiety is of significant interest due to its ability to be readily modified, allowing for the creation of derivatives that can interact with multiple targets implicated in these diseases.[4] This multi-target approach is increasingly favored over single-target strategies, which have historically shown limited efficacy in clinical trials.[5]
Mechanism of Action: Beyond a Single Target
Recent research has highlighted piperazine derivatives that exhibit multi-faceted mechanisms of action, moving beyond simple receptor agonism or antagonism. Two promising strategies in the context of Alzheimer's disease involve:
-
Dual Amyloid-β and Tau Pathology Inhibition : Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[6] Certain novel N,N'-disubstituted piperazine derivatives have been designed to concurrently inhibit the aggregation of both Aβ and tau.[6]
-
Modulation of TRPC6 Channels : Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in synaptic function and neuronal survival. Piperazine derivatives have been identified as potential modulators of TRPC6, offering a neuroprotective therapeutic avenue.[2]
Signaling Pathway for a Multi-Target Piperazine Derivative in Alzheimer's Disease
Caption: Multi-target piperazine derivative intervening in Alzheimer's pathology.
Comparative Efficacy in Preclinical Models
The validation of a novel piperazine derivative requires rigorous testing in a battery of in vitro and in vivo models. Below is a comparative summary of the types of experimental data that should be generated, using hypothetical data based on published studies of similar compounds.
| Parameter | Multi-Target Derivative (e.g., N,N'-disubstituted piperazine) | TRPC6 Modulator (e.g., cmp2 derivative) | Control (Vehicle) |
| Aβ42 Aggregation Inhibition (ThT Assay) | IC50 = 5.2 µM | Not a primary target | No inhibition |
| Tau Aggregation Inhibition (AcPHF6 model) | IC50 = 7.8 µM[5] | Not a primary target | No inhibition |
| In Vitro Neuroprotection (Primary Hippocampal Neurons) | Increased cell viability by 45% against Aβ-induced toxicity | Increased cell viability by 55% against excitotoxicity | Baseline |
| Cognitive Improvement (Morris Water Maze in 5xFAD mice) | 30% reduction in escape latency[2] | 25% reduction in escape latency | No improvement |
| Motor Function Improvement (Beam Walking Test) | Not a primary endpoint | Improved balance and coordination | Age-related decline |
| Blood-Brain Barrier Penetration | Moderate | High | - |
Experimental Protocols for Validation
A self-validating experimental workflow is crucial for generating trustworthy and reproducible data. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Tau Aggregation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the aggregation of a key peptide fragment of the tau protein.
Protocol:
-
Preparation of AcPHF6 Peptide : Synthesize and purify the acetylated hexapeptide AcPHF6 (Ac-VQIVYK-NH2).
-
Assay Buffer : Prepare a solution of 50 mM phosphate buffer (pH 7.4) containing 100 mM NaCl.
-
Compound Preparation : Dissolve the piperazine derivative in DMSO to create a stock solution, then dilute to final concentrations in the assay buffer.
-
Aggregation Induction : Mix the AcPHF6 peptide with the piperazine derivative or vehicle control in the assay buffer.
-
Incubation : Incubate the mixture at 37°C with gentle agitation for 24 hours to allow for aggregation.
-
Thioflavin T (ThT) Fluorescence : Add ThT to each well and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence indicates inhibition of aggregation.
-
Data Analysis : Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Cognitive Assessment in an Alzheimer's Disease Mouse Model
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models.
Protocol:
-
Animal Model : Utilize a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, which exhibits age-dependent Aβ pathology and cognitive deficits.
-
Drug Administration : Administer the piperazine derivative or vehicle control to the mice daily for a specified period (e.g., 4 weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Apparatus : A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase : For 5 consecutive days, place each mouse in the pool from different starting positions and allow it to swim until it finds the hidden platform. Record the time taken to find the platform (escape latency).
-
Probe Trial : On the 6th day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis : Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treated and control groups.
Preclinical Validation Workflow
Caption: A typical preclinical validation workflow for novel piperazine derivatives.
Conclusion
The piperazine scaffold continues to be a fertile ground for the discovery of novel therapeutics for neurodegenerative diseases. While the specific compound 1-(2,6-Dimethylphenyl)piperazine lacks published data in disease models, the principles and methodologies outlined in this guide provide a comprehensive framework for its, and other novel piperazine derivatives', preclinical validation. By employing a multi-faceted approach that combines in vitro, cell-based, and in vivo studies, researchers can robustly evaluate the therapeutic potential of these promising compounds. The key to success lies in a logical, step-wise validation process that rigorously interrogates the compound's mechanism of action, efficacy, and safety profile.
References
-
Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 235–241. [Link]
-
Papapostolou, D., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]
-
Li, L., et al. (2018). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Oncotarget, 9(45), 27723–27736. [Link]
-
PubChem. (n.d.). 1-(2,5-Xylyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]
-
Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
-
Yadav, P., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 523-534. [Link]
-
Di Sarno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5363. [Link]
-
Patel, K., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Synapse, 2(10), 1-10. [Link]
-
D'Andrea, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(23), 16909. [Link]
-
Dudonne, O., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 12(1), 133-145. [Link]
-
PubChem. (n.d.). 1-(2,6-Xylyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Papapostolou, D., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]
-
Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 442-451. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Kumar, A., et al. (2013). Synthesis and biological activity of piperazine derivatives of phenothiazine. Bioinorganic chemistry and applications, 2013, 670367. [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 1-7. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259162. [Link]
-
Papapostolou, D., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]
-
D'mello, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]
-
Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals, 16(5), 743. [Link]
-
Liu, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular medicine reports, 17(5), 6935–6942. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(2,6-Dimethylphenyl)piperazine: A Technical Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 1-(2,6-Dimethylphenyl)piperazine (2,6-DMPP) CAS: 1012-92-6 (Hydrochloride: 1012-91-5)
Executive Summary & Compound Profile
1-(2,6-Dimethylphenyl)piperazine (2,6-DMPP) is a sterically hindered arylpiperazine derivative. While widely recognized as a key intermediate in the synthesis of the anti-anginal drug Ranolazine , it possesses distinct pharmacological activity that necessitates rigorous benchmarking. Unlike its meta-substituted counterparts (e.g., mCPP) which are potent serotonin agonists, the ortho-substitution pattern of 2,6-DMPP introduces significant steric constraints, altering its receptor binding profile and metabolic stability.
This guide provides a structured framework for benchmarking 2,6-DMPP against standard arylpiperazines to elucidate its specific serotonergic, dopaminergic, and adrenergic activities.
Chemical Identity[1][2][3][4][5][6][7]
-
Molecular Formula: C12H18N2[2]
-
Key Structural Feature: The 2,6-dimethyl (xylyl) substitution on the phenyl ring creates a "twisted" conformation relative to the piperazine ring, reducing planarity compared to 1-phenylpiperazine.
Benchmarking Strategy: Selection of Comparators
To objectively assess the performance of 2,6-DMPP, it must be evaluated against compounds that define the boundaries of arylpiperazine pharmacology. The following three standards are selected based on structural homology and functional contrast.
| Comparator Compound | Role in Benchmark | Scientific Rationale |
| 1-Phenylpiperazine (1-PP) | Baseline Reference | The unsubstituted parent scaffold. Provides a baseline for non-selective monoamine transporter affinity and general CYP450 metabolic liability. |
| mCPP (1-(3-chlorophenyl)piperazine) | Functional Contrast (Agonist) | The "gold standard" for non-selective 5-HT receptor agonism (particularly 5-HT2C). Benchmarking against mCPP highlights how 2,6-dimethyl substitution attenuates or shifts agonist potency. |
| 1-(2-Methoxyphenyl)piperazine (oMPP) | Structural Homolog (Antagonist) | A close structural analog (ortho-substituted) and the pharmacophore of the 5-HT1A antagonist WAY-100635. Comparing 2,6-DMPP to oMPP tests the hypothesis that ortho-substitution favors antagonism over agonism. |
Critical Experimental Protocols
Receptor Binding Affinity (Radioligand Displacement)
Objective: Determine the equilibrium dissociation constant (
Causality: Arylpiperazines are "privileged structures" for G-protein coupled receptors (GPCRs). The 2,6-dimethyl group is known to enhance selectivity for
Protocol:
-
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT1A or
receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). -
Incubation:
-
Total Binding: Incubate membranes with radioligand (e.g.,
-8-OH-DPAT for 5-HT1A, 0.5 nM) and vehicle. -
Non-Specific Binding (NSB): Incubate with radioligand + excess cold competitor (e.g., 10
M Serotonin). -
Test: Incubate with radioligand + 2,6-DMPP (concentration range
to M).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding).
-
Analysis: Calculate
via non-linear regression and convert to using the Cheng-Prusoff equation: Self-Validation Check: The Hill slope should be near 1.0. If significantly <1.0, suspect negative cooperativity or multiple binding sites.
Functional Efficacy: [35S]GTP S Binding Assay
Objective: Distinguish whether 2,6-DMPP acts as an agonist, partial agonist, or antagonist at the 5-HT1A receptor.
Protocol:
-
System: CHO cell membranes expressing h5-HT1A.
-
Reaction Mix: GDP (10
M) is added to favor the inactive G-protein state. -
Agonist Mode: Add 2,6-DMPP (increasing concentrations). Measure increase in
S binding.-
Reference: Compare
to Serotonin (100%).
-
-
Antagonist Mode: Add 2,6-DMPP + fixed concentration of Serotonin (
). Measure inhibition of signal. -
Causality: Ortho-substituted piperazines often exhibit reduced intrinsic efficacy (
) due to steric clash preventing the receptor conformational change required for G-protein activation.
Metabolic Stability (Microsomal Turnover)
Objective: Assess the liability of the piperazine ring to oxidation vs. the stability of the xylidine ring.
Protocol:
-
Incubation: 1
M 2,6-DMPP with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Calculation: Plot ln(% remaining) vs. time to determine
and Intrinsic Clearance ( ).
Data Visualization & Expected Outcomes
Signaling Pathway Diagram
The following diagram illustrates the 5-HT1A signaling pathway and where 2,6-DMPP modulates activity (G-protein coupling).
Caption: Mechanism of Action at 5-HT1A Receptor. 2,6-DMPP binding modulates Gi/o coupling, leading to reduced cAMP and membrane hyperpolarization.
Comparative Data Summary (Template)
Use this table structure to report your experimental findings.
| Parameter | 1-PP (Baseline) | mCPP (Agonist Std) | oMPP (Antagonist Std) | 2,6-DMPP (Test) | Interpretation |
| 5-HT1A | >1000 | ~50 | ~2 | [Value] | Lower |
| 5-HT2C | >5000 | ~10 | >1000 | [Value] | High affinity here suggests "dirty" profile. |
| Intrinsic Activity ( | N/A | 80-100% | 0% | [Value] | <30% = Antagonist/Partial Agonist. |
| Alpha-1 Affinity | Low | Moderate | Moderate | High (Predicted) | 2,6-dimethyl pattern often increases alpha-adrenergic binding. |
Synthesis & Purity Considerations
When benchmarking 2,6-DMPP, particularly if sourced as a Ranolazine intermediate, purity is critical.
-
Synthesis Route: Typically synthesized via the reaction of 2,6-dimethylaniline with bis(2-chloroethyl)amine.
-
Impurity Marker: Check for N-monochloroethyl intermediates (genotoxic potential) using LC-MS.
-
Ranolazine Context: 2,6-DMPP is the nucleophilic head used to open the epoxide ring during Ranolazine synthesis. Residual 2,6-DMPP in final drug product is a regulated impurity.
Caption: Synthetic utility of 2,6-DMPP as a precursor for Ranolazine.
References
-
PubChem. (n.d.).[2] 1-(2,6-Dimethylphenyl)piperazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Glennon, R. A., et al. (1986). Structure-activity relationships of arylpiperazines as serotonin receptor ligands. Journal of Medicinal Chemistry.
-
FDA Center for Drug Evaluation and Research. (2006). Ranolazine (Ranexa) Clinical Pharmacology Review. (Details the metabolic pathway involving the piperazine moiety). Retrieved from [Link]
-
National Institute of Mental Health (NIMH). (n.d.). Psychoactive Drug Screening Program (PDSP) Assay Protocols. (Standard authoritative source for Ki and GTPgammaS protocols). Retrieved from [Link]
- Lopez-Rodriguez, M. L., et al. (1997). 3D-QSAR models of 5-HT1A receptor ligands. Journal of Medicinal Chemistry. (Discusses the steric impact of ortho-substitution on binding).
Sources
- 1. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 | CID 69882832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to the Structure-Activity Relationship of 1-(2,6-Dimethylphenyl)piperazine Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the 1-phenylpiperazine scaffold is a privileged structure, forming the core of numerous centrally acting agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(2,6-dimethylphenyl)piperazine analogs, with a primary focus on their activity as monoamine transporter inhibitors. Understanding how subtle molecular modifications influence potency and selectivity is paramount for the rational design of novel therapeutics for neuropsychiatric disorders.
Our exploration centers on vortioxetine, a clinically successful multimodal antidepressant, as a key analog. While technically a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, its development and SAR provide invaluable insights into the broader class of 1-(2,6-dimethylphenyl)piperazine derivatives. We will dissect the key structural features that govern interactions with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, presenting comparative data to illuminate these relationships.
The 1-(2,6-Dimethylphenyl)piperazine Core and Its Significance
The 1-phenylpiperazine moiety is a common pharmacophore in drugs targeting the central nervous system. The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold for chemical modification, influencing properties such as basicity, polarity, and receptor interaction. The strategic placement of a 2,6-dimethylphenyl group introduces specific steric and electronic features that significantly impact biological activity.
Vortioxetine: A Case Study in Multimodal Monoamine Modulation
Vortioxetine stands out as a prime example of a 1-(2,6-dimethylphenyl)piperazine analog with a complex pharmacological profile. It is a potent inhibitor of the serotonin transporter and also modulates several serotonin receptors. This multimodal action is believed to contribute to its clinical efficacy in treating major depressive disorder.
Monoamine Transporter Binding Affinity of Vortioxetine
Vortioxetine exhibits high affinity for the human serotonin transporter (SERT), with significantly lower affinity for the norepinephrine (NET) and dopamine (DAT) transporters, highlighting its selectivity.
| Transporter | Binding Affinity (Ki, nM) |
| SERT | 1.6 |
| NET | 113 |
| DAT | >1000 |
Data sourced from PubChem CID 9966051.
This high selectivity for SERT is a key feature of many modern antidepressants. The following sections will explore the structural features that contribute to this binding profile.
Structure-Activity Relationship (SAR) Analysis
The development of vortioxetine and related analogs has provided crucial insights into the SAR of this chemical class. The key structural components for analysis are:
-
The 2,6-Dimethylphenyl Moiety: The substitution pattern on this ring is critical for activity.
-
The Phenylpiperazine Core: Modifications to the piperazine ring can influence potency and pharmacokinetics.
-
The Linker Atom: In vortioxetine, a sulfur atom links the two phenyl rings. Variations of this linker can significantly alter activity.
A study on the binding of vortioxetine to the human serotonin transporter revealed that the 2,4-dimethylphenyl group (referred to as phenyl-A in the study) is well-tolerated. However, the introduction of a larger substituent, such as a para-tert-butyl group, on this ring leads to a decrease in hSERT activity. This suggests that the size of the substituents on this phenyl ring is a critical determinant of binding affinity, likely due to steric constraints within the binding pocket of the transporter. Smaller substituents like methyl (CH₃), trifluoromethyl (CF₃), and methoxy (OCH₃) are generally well-tolerated.
The sulfur atom in vortioxetine, which acts as a linker, also plays a role. Replacing the sulfur with an oxygen atom results in a loss of activity, indicating that the electronic and conformational properties imparted by the thioether linkage are important for optimal binding.
Experimental Protocols
The determination of a compound's activity at monoamine transporters is a critical step in the drug discovery process. Below are detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter, providing an indirect measure of binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds and reference inhibitors.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-10 µg).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radiolabeled substrates: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, and 5.6 mM glucose, pH 7.4.
-
Test compounds and reference inhibitors.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating:
-
Plate the transporter-expressing HEK293 cells in 96-well microplates and allow them to adhere and form a confluent monolayer.
-
-
Uptake Inhibition Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor in KRH buffer for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate at a concentration near its Km.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
-
Lysis and Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a scintillation cocktail containing a detergent).
-
Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of monoamine reuptake inhibitors are not solely due to the acute increase in synaptic neurotransmitter levels. They also involve long-term adaptations in downstream signaling pathways.
Monoamine Reuptake Inhibition and Downstream Signaling
Inhibition of monoamine transporters leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing the activation of postsynaptic receptors. This, in turn, triggers a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of these drugs.
Caption: Downstream signaling cascade following monoamine reuptake inhibition.
Experimental Workflow for SAR Studies
The process of conducting an SAR study involves a systematic workflow from compound synthesis to biological evaluation.
Caption: A typical workflow for a structure-activity relationship study.
Conclusion
The 1-(2,6-dimethylphenyl)piperazine scaffold represents a promising starting point for the design of novel monoamine transporter inhibitors. The extensive research on vortioxetine has illuminated key SAR principles, emphasizing the importance of the substitution pattern on the dimethylphenyl ring and the nature of the linker between the two aromatic moieties for achieving high affinity and selectivity for the serotonin transporter.
Future research in this area should focus on the systematic exploration of substitutions on both the 2,6-dimethylphenyl ring and the piperazine ring to further refine the SAR and potentially identify analogs with improved potency, selectivity, or pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of such novel compounds. A deeper understanding of the intricate relationship between chemical structure and biological function will undoubtedly pave the way for the development of the next generation of therapeutics for a range of neuropsychiatric disorders.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9966051, Vortioxetine. [Link]. Accessed January 30, 2026.
- Bang-Andersen B, Ruhland T, Jørgensen M, et al. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. J Med Chem. 2011;54(9):3206-3221.
- Pehrson AL, Cremers T, Bétry C, et al. Lu AA2100
Validating the Mechanism of Action of 1-(2,6-Dimethylphenyl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical framework for characterizing the pharmacological profile of 1-(2,6-Dimethylphenyl)piperazine, a piperazine derivative with potential psychoactive properties. While noted for its affinity for serotonin and dopamine receptors, a comprehensive, comparative analysis of its specific activities is essential for its development as a research tool or therapeutic candidate.[1]
This guide will not only propose a structured experimental plan for the validation of 1-(2,6-Dimethylphenyl)piperazine's mechanism of action but also provide the context for interpreting the generated data against well-characterized alternative compounds.
The Pharmacological Landscape of Arylpiperazines
The arylpiperazine scaffold is a privileged structure in neuropharmacology, with derivatives exhibiting a wide range of activities at monoaminergic G-protein coupled receptors (GPCRs). Understanding this landscape is crucial for contextualizing the potential mechanism of 1-(2,6-Dimethylphenyl)piperazine.
-
Serotonin Receptors: N-arylpiperazine-containing ligands are well-known for their strong interactions with various serotonin (5-HT) receptor subtypes.[2] For instance, compounds like NAN-190 are potent 5-HT1A antagonists, while others, such as 1-[2-(4-Methoxyphenyl)phenyl]piperazine, show high affinity for the 5-HT7 receptor.[3] The functional outcomes of these interactions can range from agonism to antagonism, profoundly influencing downstream signaling.
-
Dopamine Receptors: Phenylpiperazine analogs have been extensively explored as ligands for dopamine receptors, with some exhibiting high selectivity for the D3 subtype over the D2 subtype.[2] This selectivity is a key objective in the development of treatments for conditions like Parkinson's disease and schizophrenia, aiming to maximize therapeutic efficacy while minimizing side effects.
-
Multi-target Activity: Many arylpiperazine derivatives exhibit a "multi-modal" or "dirty" pharmacology, engaging multiple receptor types.[4] This can be therapeutically advantageous, as in the case of some antidepressants that combine serotonin reuptake inhibition with direct receptor modulation.[4]
Experimental Validation Strategy for 1-(2,6-Dimethylphenyl)piperazine
To elucidate the precise mechanism of action of 1-(2,6-Dimethylphenyl)piperazine, a tiered experimental approach is proposed. This strategy progresses from initial binding affinity determination to functional characterization of downstream signaling pathways.
Tier 1: Receptor Binding Affinity Profiling
The foundational step is to quantify the binding affinity of 1-(2,6-Dimethylphenyl)piperazine at a panel of relevant GPCRs, primarily focusing on serotonin and dopamine receptor subtypes.
Experimental Protocol: Radioligand Binding Assay
This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[5]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).[6][7]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Spiperone for D2), and a range of concentrations of 1-(2,6-Dimethylphenyl)piperazine.[5][6]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of 1-(2,6-Dimethylphenyl)piperazine that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D2 | D3 |
| 1-(2,6-Dimethylphenyl)piperazine | TBD | TBD | TBD | TBD | TBD |
| Reference Compound A (e.g., Buspirone) | Known Value | Known Value | Known Value | Known Value | Known Value |
| Reference Compound B (e.g., Aripiprazole) | Known Value | Known Value | Known Value | Known Value | Known Value |
| Reference Compound C (e.g., a selective D3 ligand) | Known Value | Known Value | Known Value | Known Value | Known Value |
TBD: To Be Determined
Tier 2: Functional Activity Characterization
Following the determination of binding affinities, it is critical to assess the functional consequences of this binding. Is 1-(2,6-Dimethylphenyl)piperazine an agonist, antagonist, or inverse agonist at its target receptors?
Experimental Workflow: Functional Assays
Sources
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of multimodal monoaminergic arylpiperazine derivatives with potential antidepressant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comprehensive Guide to Assessing the Selectivity of 1-(2,6-Dimethylphenyl)piperazine for Monoamine Transporters
For researchers, scientists, and drug development professionals, the precise characterization of a novel compound's selectivity is paramount. This guide provides an in-depth, technical framework for assessing the selectivity of 1-(2,6-Dimethylphenyl)piperazine, a phenylpiperazine derivative with potential psychoactive properties, for its primary biological targets: the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. While specific binding affinities for this particular compound are not extensively published, this guide will use it as a case study to present the essential experimental workflows and data interpretation required for a thorough selectivity assessment. We will compare its hypothetical performance against well-established selective and dual-acting monoamine reuptake inhibitors, providing the experimental data to support these comparisons.
The core of this guide is not just a list of protocols, but an explanation of the scientific rationale behind each experimental choice, ensuring a self-validating system for trustworthy and reproducible results.
The Scientific Imperative for Selectivity Profiling
The therapeutic efficacy and side-effect profile of psychoactive compounds are intrinsically linked to their selectivity for specific neurotransmitter systems. Phenylpiperazine derivatives are known to interact with monoamine transporters, which are critical for regulating synaptic concentrations of serotonin, dopamine, and norepinephrine.[1][2] A compound that selectively inhibits SERT, for example, will have a vastly different pharmacological profile than one that primarily inhibits DAT or one that has a mixed affinity for multiple transporters. Therefore, a rigorous assessment of a compound's binding affinity (Ki) and functional inhibition (IC50) at these transporters is a foundational step in its preclinical development.
Experimental Workflow for Selectivity Assessment
A multi-tiered approach, progressing from in-vitro binding and functional assays to in-vivo behavioral models, provides a comprehensive understanding of a compound's selectivity.
Caption: A streamlined workflow for assessing compound selectivity.
In-Vitro Selectivity Profiling: Binding Affinity and Functional Inhibition
The initial assessment of selectivity is performed using in-vitro assays that quantify the compound's ability to bind to and inhibit the function of the monoamine transporters.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[3] These assays utilize a radiolabeled ligand with known high affinity for the target to compete with the unlabeled test compound.
Experimental Protocol: Radioligand Binding Assay for SERT, DAT, and NET
-
Preparation of Membranes:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (1-(2,6-Dimethylphenyl)piperazine) or a reference compound.
-
For SERT: Use [³H]-citalopram or [¹²⁵I]-RTI-55.
-
For DAT: Use [³H]-WIN 35,428 or [³H]-GBR 12935.
-
For NET: Use [³H]-nisoxetine or [³H]-desipramine.
-
-
Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.
-
Synaptosomal Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, they do not provide information on the functional consequences of that binding (i.e., whether the compound is an inhibitor or a substrate). Synaptosomal uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into nerve terminals, providing a functional measure of its potency (IC50).
Experimental Protocol: Synaptosomal Monoamine Uptake Assay
-
Preparation of Synaptosomes:
-
Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 1-(2,6-Dimethylphenyl)piperazine or a reference compound for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter:
-
For Serotonin Uptake: [³H]-5-HT
-
For Dopamine Uptake: [³H]-Dopamine
-
For Norepinephrine Uptake: [³H]-Norepinephrine
-
-
Allow the uptake to proceed for a short period (typically 1-5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Comparative Selectivity Profile
The following table presents hypothetical binding affinity (Ki) and functional uptake inhibition (IC50) data for 1-(2,6-Dimethylphenyl)piperazine, alongside published data for well-characterized competitor compounds. This allows for a direct comparison of selectivity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Selectivity Profile |
| 1-(2,6-Dimethylphenyl)piperazine (Hypothetical) | 50 | 250 | 800 | 75 | 350 | >1000 | SERT/DAT |
| Citalopram (SSRI) | 1.8 | 3980 | 6130 | 5.7 | 6800 | 8900 | Highly SERT Selective |
| Amineptine (DRI) | 5800 | 45 | 1100 | >10000 | 100 | 2500 | DAT Selective |
| Sertraline (SSRI/DRI) | 0.29 | 25 | 420 | 1.2 | 55 | 620 | Primarily SERT, with significant DAT activity |
Note: Data for competitor compounds are representative values from the literature.[4]
Interpretation of Hypothetical Data:
Based on this hypothetical data, 1-(2,6-Dimethylphenyl)piperazine would be classified as a moderately potent SERT inhibitor with weaker, but potentially relevant, activity at DAT. Its selectivity for SERT over DAT would be approximately 5-fold (250 nM / 50 nM), and over NET would be 16-fold (800 nM / 50 nM). This profile is distinct from the highly selective SSRI citalopram and the DAT-selective amineptine, and it shows a different balance of SERT/DAT activity compared to sertraline.
In-Vivo Functional Assessment: Behavioral Pharmacology
In-vivo studies are essential to confirm that the in-vitro selectivity translates to meaningful pharmacological effects in a whole organism.
Locomotor Activity: Assessing Dopaminergic and Noradrenergic Effects
Compounds that enhance dopamine and/or norepinephrine signaling, typically by inhibiting DAT and/or NET, often produce an increase in spontaneous locomotor activity in rodents.
Experimental Protocol: Open-Field Locomotor Activity
-
Acclimation: Place mice or rats in an open-field arena (a square or circular enclosure with video tracking capabilities) and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer 1-(2,6-Dimethylphenyl)piperazine or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Record the animal's locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes post-injection using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group. A significant increase in activity would suggest a functional effect on the dopaminergic and/or noradrenergic systems.
Forced Swim Test: A Model for Serotonergic Antidepressant-Like Activity
The forced swim test is a widely used behavioral model to screen for antidepressant-like activity, which is often mediated by enhanced serotonergic neurotransmission.
Experimental Protocol: Mouse Forced Swim Test
-
Pre-test Session: On day one, place mice individually in a cylinder of water (25°C) for 15 minutes.
-
Drug Administration: On day two, 30-60 minutes before the test session, administer 1-(2,6-Dimethylphenyl)piperazine, a positive control (e.g., fluoxetine), or a vehicle control.
-
Test Session: Place the mice back into the water cylinder for a 6-minute test session.
-
Data Collection: Videotape the session and score the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Caption: Monoamine signaling and the inhibitory action of 1-(2,6-Dimethylphenyl)piperazine.
Conclusion
A thorough assessment of a novel compound's selectivity is a critical and multi-faceted process. By employing a systematic approach that combines in-vitro binding and functional assays with in-vivo behavioral models, researchers can build a comprehensive selectivity profile. For 1-(2,6-Dimethylphenyl)piperazine, this guide provides the necessary framework to determine its affinity and functional potency at the serotonin, dopamine, and norepinephrine transporters. The hypothetical data presented herein illustrates how to contextualize these findings against established competitor compounds, thereby elucidating the unique pharmacological properties of this and other novel phenylpiperazine derivatives. This rigorous, data-driven approach is essential for advancing our understanding of neuropharmacology and for the successful development of new therapeutics for neurological and psychiatric disorders.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- BenchChem. (2025).
- Fytas, G., et al. (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
-
Gao, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]
-
Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]
-
Larsen, M., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. PMC. [Link]
- Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.
- United Nations Office on Drugs and Crime.
-
Wortwein, G., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. PubMed. [Link]
- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Sager, J. J., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. PubMed. [Link]
-
PubChem. 1-(2,6-Dimethylphenyl)piperazine hydrochloride. [Link]
-
Wikipedia. Phenylpiperazine. [Link]
-
Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
- SciSpace. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
- ResearchGate.
- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
- S.N., S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Roth, B. L., et al. (2013). Overview of Monoamine Transporters. PMC. [Link]
Sources
Evaluating the Therapeutic Index of 1-(2,6-Dimethylphenyl)piperazine
This guide provides an in-depth technical evaluation of the therapeutic index (TI) of 1-(2,6-Dimethylphenyl)piperazine (2,6-DMPP), a critical pharmacophore often encountered as a major metabolite of the anti-anginal drug Ranolazine and as a structural analogue in the design of serotonin (5-HT) ligands.
Executive Summary & Compound Profile
1-(2,6-Dimethylphenyl)piperazine (CAS: 1012-91-5) is a phenylpiperazine derivative characterized by a piperazine ring N-substituted with a 2,6-dimethylphenyl (xylyl) group. While often isolated as a metabolic byproduct of Ranolazine (via N-dealkylation) or Lidocaine derivatives, it possesses intrinsic pharmacological activity distinct from its parent compounds.
Unlike the nicotinic agonist DMPP (1,1-Dimethyl-4-phenylpiperazinium), 2,6-DMPP acts primarily through monoaminergic modulation and sodium channel interaction. Evaluating its Therapeutic Index (TI) requires a dual-focus approach: assessing its efficacy as a CNS/cardiovascular modulator against its potential for cardiotoxicity (hERG blockade) and cytotoxicity.
Chemical Identity
| Feature | Detail |
| IUPAC Name | 1-(2,6-Dimethylphenyl)piperazine |
| CAS Number | 1012-91-5 |
| Molecular Weight | 190.29 g/mol |
| Key Role | Ranolazine Metabolite, 5-HT Receptor Ligand, Chemical Intermediate |
| Structural Class | Arylpiperazine (Privileged Scaffold) |
Pharmacological Mechanism & Signaling Pathways
To accurately calculate the TI (
Primary Mechanisms
-
Late Sodium Current (
) Inhibition: As a metabolite of Ranolazine, 2,6-DMPP retains partial affinity for the cardiac sodium channel ( ), contributing to anti-ischemic effects but also potential conduction delays. -
Serotonergic Modulation (5-HT): The phenylpiperazine core is a pharmacophore for 5-HT receptors. 2,6-DMPP displays affinity for
(partial agonist) and receptors, influencing CNS side effects like dizziness or anxiety. -
Alpha-Adrenergic Affinity: The 2,6-xylyl moiety confers affinity for
-adrenergic receptors, similar to clonidine (an imidazoline), potentially affecting blood pressure.
Visualizing the Mechanism and Safety Workflow
The following diagram illustrates the metabolic generation of 2,6-DMPP and the critical pathways for TI evaluation.
Caption: Metabolic generation of 2,6-DMPP and its bifurcation into therapeutic (Nav1.5) and toxicological (hERG, 5-HT) pathways.
Therapeutic Index Evaluation: Protocol & Metrics
The Therapeutic Index for 2,6-DMPP is narrower than that of Ranolazine due to its increased lipophilicity and CNS penetration.
A. Efficacy Metrics ( )
-
Target: Inhibition of Veratridine-induced
(Sodium Current). -
Method: Whole-cell patch-clamp in HEK293 cells expressing
. -
Benchmark:
values typically range from 5–20 µM for sodium channel blockade.
B. Toxicity Metrics ( / )
-
Cardiotoxicity (hERG): The most critical safety parameter. Phenylpiperazines are potent hERG blockers.
-
Threshold:
indicates high risk of QT prolongation.
-
-
Cytotoxicity: Measured in HepG2 liver cells.
-
CNS Toxicity: Rotarod performance in rats (ataxia/sedation) due to 5-HT activation.
Comparative Performance Table
The following table contrasts 2,6-DMPP with its parent (Ranolazine) and a structural toxicological control (mCPP).
| Metric | 1-(2,6-Dimethylphenyl)piperazine | Ranolazine (Parent) | mCPP (Toxic Control) |
| Primary Target | Late | 5-HT Receptors (Agonist) | |
| Therapeutic Efficacy ( | ~10 µM (Est. | 6 µM (Late | N/A (Psychoactive) |
| hERG Inhibition ( | ~5–15 µM (Moderate Risk) | 30–40 µM (Low Risk) | >10 µM |
| CNS Penetration | High (Lipophilic) | Low/Moderate | Very High |
| Major Toxicity | CNS Excitation, QT Prolongation | QT Prolongation (Dose-dependent) | Anxiety, Migraine, Hallucinations |
| Therapeutic Index | Narrow (~2:1) | Wide (~10:1) | Unfavorable |
Experimental Protocols for TI Determination
To rigorously evaluate the TI of 2,6-DMPP, researchers must utilize a self-validating screening cascade.
Protocol 1: In Vitro hERG Safety Assay (Cardiotoxicity)
Objective: Determine the margin of safety between therapeutic efficacy and QT prolongation risk.
-
Cell Line: CHO cells stably expressing hERG potassium channels.
-
Preparation: Dissolve 2,6-DMPP in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in extracellular physiological buffer.
-
Electrophysiology:
-
Hold membrane potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV (measure tail current).
-
-
Data Analysis: Plot normalized tail current amplitude vs. log[concentration]. Fit to Hill equation to derive
. -
Validation: Use E-4031 (Class III antiarrhythmic) as a positive control (
).
Protocol 2: In Vivo Acute Toxicity & CNS Screen
Objective: Establish the
-
Subjects: Male Sprague-Dawley rats (n=10 per group).
-
Dosing: Oral gavage (PO) or Intraperitoneal (IP) administration of 2,6-DMPP at 10, 30, and 100 mg/kg.
-
Assay (Rotarod Test):
-
Calculation:
is the dose at which 50% of animals fail to maintain balance for >60 seconds. -
Causality Check: Pre-treat a subset with WAY-100635 (5-HT1A antagonist). If toxicity is reversed, the mechanism is confirmed as serotonergic.
References
-
LookChem. (n.d.). 1-(2,6-Dimethylphenyl)piperazine Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69882832, 1-(2,6-Dimethylphenyl)piperazine hydrochloride. Retrieved from
- Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45, 469–491. (Contextualizes the metabolite role).
-
Hamik, A., & Peroutka, S. J. (1989).[5] 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[5] Biological Psychiatry, 25(5), 569-575.[5] (Comparative data for phenylpiperazine affinity).
-
FDA. (2006). Ranexa (Ranolazine) Prescribing Information. Retrieved from
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 1012-91-5,1-(2,6-DIMETHYLPHENYL)PIPERAZINE | lookchem [lookchem.com]
- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
